4-(Aminomethyl)-1-methylpiperidin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-1-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9-4-2-7(10,6-8)3-5-9/h10H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHFGHWNBYGKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424441 | |
| Record name | 4-(aminomethyl)-1-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26228-68-2 | |
| Record name | 4-(Aminomethyl)-1-methyl-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26228-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(aminomethyl)-1-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)-1-methylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Aminomethyl)-1-methylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Aminomethyl)-1-methylpiperidin-4-ol, a piperidine derivative with significant potential in pharmacological research. This document details its chemical and physical properties, CAS registry numbers, safety and handling information, a potential synthetic route, and its role as a potential M3 muscarinic receptor antagonist.
Chemical Identity and Properties
This compound is a heterocyclic organic compound. It is available as a free base and as a dihydrochloride salt.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number (Free Base) | 26228-68-2[1] |
| CAS Number (Dihydrochloride) | 23804-63-9[2] |
| Molecular Formula (Free Base) | C₇H₁₆N₂O |
| Molecular Formula (Dihydrochloride) | C₇H₁₈Cl₂N₂O[2] |
| Molecular Weight (Free Base) | 144.22 g/mol |
| Molecular Weight (Dihydrochloride) | 217.14 g/mol [2] |
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value (Estimated or from Analogs) |
| Appearance | Expected to be a solid or liquid at room temperature |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Expected to be soluble in water and polar organic solvents |
Table 2: Physicochemical Properties
Synthesis
A potential synthetic route to this compound can be adapted from established methods for the synthesis of substituted piperidines. A plausible approach involves the following conceptual steps:
Figure 1: Conceptual synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
A detailed experimental protocol would require laboratory optimization. However, a general procedure based on the synthesis of similar compounds would involve:
-
Cyanohydrin Formation: 1-Methyl-4-piperidone is reacted with a cyanide source, such as sodium cyanide, in the presence of an acid to form the corresponding cyanohydrin. The reaction is typically carried out at low temperatures to control its exothermic nature.
-
Nitrile Reduction: The resulting cyanohydrin, which contains a nitrile group, is then reduced to a primary amine. This reduction can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Raney nickel or palladium on carbon).
-
Work-up and Purification: Following the reduction, the reaction mixture is carefully quenched and worked up to isolate the crude product. Purification is typically achieved through techniques such as distillation or column chromatography to yield pure this compound.
Biological Activity: M3 Muscarinic Receptor Antagonism
Research has identified a class of 4-aminomethylpiperidine derivatives as potent and selective M3 muscarinic receptor antagonists.[3] The M3 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating the effects of acetylcholine in various tissues, leading to smooth muscle contraction and glandular secretion.[4]
Antagonism of the M3 receptor can be beneficial in treating conditions characterized by excessive smooth muscle contraction, such as overactive bladder and chronic obstructive pulmonary disease (COPD).
Signaling Pathway
The M3 muscarinic receptor is coupled to the Gq family of G proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to smooth muscle contraction.
An M3 receptor antagonist, such as potentially this compound, would competitively bind to the receptor, preventing acetylcholine from binding and thereby inhibiting this signaling pathway.
Figure 2: M3 muscarinic receptor signaling pathway and the inhibitory action of an antagonist.
Safety and Handling
-
Hazard Statements (Anticipated): May be harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.
-
Precautionary Statements (Recommended):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
Table 3: Anticipated GHS Hazard and Precautionary Statements
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a valuable building block for the synthesis of pharmacologically active compounds. Its potential as an M3 muscarinic receptor antagonist makes it a compound of interest for research in areas such as urology and pulmonology. Further investigation into its specific physicochemical properties, optimization of its synthesis, and detailed pharmacological profiling are warranted to fully elucidate its therapeutic potential. Researchers and drug development professionals should handle this compound with appropriate safety precautions, considering the potential hazards associated with piperidine derivatives.
References
- 1. 4-(Aminomethyl)-1-methyl-piperidin-4-ol | 26228-68-2 [chemicalbook.com]
- 2. 23804-63-9|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 3. Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Technical Guide: Synthesis and Characterization of 4-(Aminomethyl)-1-methylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)-1-methylpiperidin-4-ol is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including a tertiary amine, a primary amine, and a tertiary alcohol, make it a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a detailed overview of the synthesis and characterization of this compound, including experimental protocols and comparative analytical data.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 1-methyl-4-piperidone. The first step involves a Henry reaction (nitroaldol reaction) with nitromethane to form the intermediate 4-(nitromethyl)-1-methylpiperidin-4-ol. The subsequent step is the reduction of the nitro group to a primary amine using a catalyst such as Raney nickel. The most readily available literature procedure details the synthesis of the acetate salt of the final compound[1]. A subsequent basification step would be required to obtain the free base.
Experimental Protocols
Step 1: Synthesis of 4-(Nitromethyl)-1-methylpiperidin-4-ol
This procedure is adapted from the synthesis of the precursor to 4-(Aminomethyl)-1-methyl-4-piperidinol acetate[1].
-
Materials:
-
1-methyl-4-piperidinone (1 mole, 113 g)
-
Nitromethane (1.3 moles, 75 g)
-
Sodium metal (1 mole, 23 g)
-
Anhydrous Ethanol (1500 ml)
-
Glacial Acetic Acid (150 g)
-
Ethyl acetate
-
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add a mixture of 1-methyl-4-piperidinone and nitromethane dropwise, maintaining the reaction temperature at 50°C[1].
-
Stir the solution for 4 hours at 50°C[1].
-
After 4 hours, cool the reaction mixture and add glacial acetic acid dropwise to neutralize the solution[1].
-
Filter the resulting mixture and concentrate the filtrate under reduced pressure[1].
-
The residue, which is the crude 4-(nitromethyl)-1-methylpiperidin-4-ol, can be crystallized from ethyl acetate for purification[1].
-
Step 2: Synthesis of this compound Acetate
-
Materials:
-
Crude 4-(nitromethyl)-1-methylpiperidin-4-ol from Step 1
-
Ethanol (1 liter)
-
Raney nickel catalyst (approx. 2 teaspoons)[1]
-
Hydrogen gas
-
Acetonitrile
-
-
Procedure:
-
Dissolve the crude 4-(nitromethyl)-1-methylpiperidin-4-ol in ethanol[1].
-
Carefully add the Raney nickel catalyst to the solution[1].
-
Hydrogenate the mixture at ambient temperature for 3 hours[1]. The pressure for hydrogenation is not specified in the source but is typically performed at pressures ranging from atmospheric to a few bars.
-
After the reaction is complete, filter the mixture to remove the Raney nickel catalyst.
-
Concentrate the filtrate to obtain the crude product.
-
Crystallize the residue from acetonitrile to yield 4-(Aminomethyl)-1-methyl-4-piperidinol acetate[1]. A yield of 39% has been reported for the acetate salt[1].
-
Step 3: Preparation of this compound (Free Base)
A detailed experimental protocol for the preparation of the free base from its acetate salt is not explicitly available in the searched literature. However, a standard acid-base workup can be employed.
-
Materials:
-
4-(Aminomethyl)-1-methyl-4-piperidinol acetate
-
A suitable base (e.g., aqueous sodium hydroxide or potassium carbonate solution)
-
An organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
-
Inferred Procedure:
-
Dissolve the acetate salt in water.
-
Add a base to the aqueous solution to deprotonate the ammonium and piperidinium ions, bringing the pH to >10.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts and dry over an anhydrous drying agent.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the free base, this compound.
-
Characterization
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | [2] |
| Molecular Weight | 144.22 g/mol | [2] |
| CAS Number | 26228-68-2 | [2] |
| Predicted XlogP | -1.0 | [3] |
| Hazard | Irritant | [2] |
Spectroscopic Data (Predicted and Comparative)
¹H NMR Spectroscopy
A definitive ¹H NMR spectrum for this compound is not available. However, based on the structure and spectra of related compounds such as 1-methylpiperidin-4-ol[4] and 4-(aminomethyl)piperidine[5], the following proton signals can be anticipated (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.8 - 3.2 | m | 4H | Piperidine ring protons adjacent to N |
| ~ 2.5 - 2.7 | s | 2H | -CH₂-NH₂ |
| ~ 2.3 | s | 3H | N-CH₃ |
| ~ 1.5 - 1.9 | m | 4H | Piperidine ring protons |
| Broad | s | 3H | -OH, -NH₂ |
¹³C NMR Spectroscopy
Similarly, a ¹³C NMR spectrum for the target compound is not published. The expected chemical shifts, based on data for 1-methylpiperidin-4-ol[4] and 4-(aminomethyl)piperidine, are outlined below:
| Chemical Shift (ppm) | Assignment |
| ~ 70 | C-OH (quaternary) |
| ~ 55 | Piperidine carbons adjacent to N |
| ~ 50 | -CH₂-NH₂ |
| ~ 46 | N-CH₃ |
| ~ 35 | Piperidine carbons |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present. Data from related compounds suggests the following absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| 3500 - 3200 (broad) | O-H and N-H stretching |
| 2950 - 2800 | C-H stretching (aliphatic) |
| 1650 - 1550 | N-H bending |
| 1100 - 1000 | C-O stretching |
Mass Spectrometry
Predicted mass spectrometry data suggests the following for this compound[3]:
| Adduct | m/z |
| [M+H]⁺ | 145.13355 |
| [M+Na]⁺ | 167.11549 |
Visualizations
Synthesis Workflow
References
- 1. prepchem.com [prepchem.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 23804-63-9|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 4. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum [chemicalbook.com]
Spectral Data Analysis of 4-(Aminomethyl)-1-methylpiperidin-4-ol: A Technical Overview
Introduction
4-(Aminomethyl)-1-methylpiperidin-4-ol is a substituted piperidine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of various biologically active molecules. Spectroscopic analysis is a cornerstone of chemical research, providing essential information for structural elucidation and purity assessment. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of its structural components.
Predicted Spectral Data
The following tables summarize the expected and observed spectral data for this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Observed Data for its Analogs
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 1-Methylpiperidin-4-ol | Observed Chemical Shift (δ, ppm) for 4-(Aminomethyl)piperidine [1] |
| H-2, H-6 (axial) | 2.0 - 2.2 | ~2.1 | 3.08 |
| H-2, H-6 (equatorial) | 2.6 - 2.8 | ~2.7 | 2.60 |
| H-3, H-5 (axial) | 1.4 - 1.6 | ~1.5 | 1.70 |
| H-3, H-5 (equatorial) | 1.7 - 1.9 | ~1.8 | 1.13 |
| N-CH₃ | 2.2 - 2.4 | ~2.3 | - |
| C-CH₂-N | 2.5 - 2.7 | - | 2.56 |
| OH | Variable | Variable | - |
| NH₂ | Variable | - | Variable |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Observed Data for its Analogs
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 1-Methylpiperidin-4-ol | Observed Chemical Shift (δ, ppm) for 4-(Aminomethyl)piperidine |
| C-4 | 68 - 72 | ~70 | - |
| C-2, C-6 | 52 - 56 | ~54 | 46.5 |
| C-3, C-5 | 34 - 38 | ~36 | 29.5 |
| N-CH₃ | 45 - 49 | ~47 | - |
| C-CH₂-N | 48 - 52 | - | 45.8 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies for this compound and Observed Data for its Analogs
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) for this compound | Observed Frequency (cm⁻¹) for 1-Methylpiperidin-4-ol | Observed Frequency (cm⁻¹) for 4-(Aminomethyl)piperidine |
| O-H (alcohol) | Stretching | 3200 - 3600 (broad) | 3300 - 3500 (broad) | - |
| N-H (amine) | Stretching | 3300 - 3500 (two bands) | - | 3300 - 3400 |
| C-H (alkane) | Stretching | 2850 - 3000 | 2850 - 2950 | 2800 - 3000 |
| N-H (amine) | Bending | 1590 - 1650 | - | ~1600 |
| C-N | Stretching | 1000 - 1250 | 1000 - 1200 | 1000 - 1200 |
| C-O | Stretching | 1000 - 1200 | ~1050 | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound and Observed Data for its Analogs
| Parameter | Predicted Value for this compound | Observed Value for 1-Methylpiperidin-4-ol | Observed Value for 4-(Aminomethyl)piperidine |
| Molecular Formula | C₇H₁₆N₂O | C₆H₁₃NO | C₆H₁₄N₂ |
| Molecular Weight | 144.22 g/mol | 115.18 g/mol | 114.19 g/mol |
| [M+H]⁺ (m/z) | 145.13 | 116.11 | 115.13 |
| Key Fragment Ions (m/z) | 127 ([M-H₂O]⁺), 114 ([M-CH₂NH₂]⁺), 98, 71, 58 | 100 ([M-CH₃]⁺), 98, 70, 57 | 97 ([M-NH₃]⁺), 84, 70, 56 |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
-
IR Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, such as one equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflows for spectral data acquisition and analysis.
Caption: General workflow for spectroscopic analysis.
Caption: Logical relationship for spectral prediction.
Conclusion
While direct experimental spectral data for this compound is not currently available in the public domain, a robust prediction of its NMR, IR, and MS spectra can be made by analyzing its constituent structural motifs present in known analogs. This technical guide provides a foundational framework for researchers to anticipate the spectral characteristics of the target compound and outlines standard protocols for its empirical characterization. The provided workflows offer a clear visual representation of the processes involved in spectroscopic analysis. It is recommended that any future synthesis of this compound be accompanied by a full spectral characterization to confirm its structure and provide a valuable reference for the scientific community.
References
"4-(Aminomethyl)-1-methylpiperidin-4-ol" solubility in different solvents
An In-depth Technical Guide to the Solubility of 4-(Aminomethyl)-1-methylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility of this compound, a key consideration for its handling, formulation, and application in research and development. Due to the absence of specific published quantitative data, this guide is based on the analysis of its chemical structure and established principles of solubility for analogous compounds.
Core Concepts: Predicting Solubility
The solubility of an organic molecule is governed by its molecular structure and the principle of "like dissolves like." The presence of polar functional groups that can engage in hydrogen bonding, such as hydroxyl (-OH) and amine (-NH₂) groups, generally confers solubility in polar solvents like water.[1][2] Conversely, a larger non-polar hydrocarbon structure decreases aqueous solubility.[3] For ionizable compounds like amines, solubility is also highly dependent on the pH of the medium.
The structure of this compound contains:
-
A primary amine (-CH₂NH₂)
-
A tertiary amine (-N(CH₃)-)
-
A hydroxyl group (-OH)
-
A seven-carbon piperidine ring scaffold
The presence of three polar, hydrogen-bonding capable groups (one hydroxyl and two amines) suggests a high affinity for polar solvents. The two amine groups also indicate that the compound's solubility will be significantly enhanced in acidic aqueous solutions due to the formation of water-soluble ammonium salts.[4]
Data Presentation: Qualitative Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Soluble | The molecule contains multiple functional groups (hydroxyl, primary amine, tertiary amine) capable of forming strong hydrogen bonds with water.[5] While the carbon count is seven, the high polarity from these groups is expected to overcome the hydrophobic nature of the carbon backbone. |
| 5% Aqueous HCl | Acidic Aqueous | Highly Soluble | The primary and tertiary amine groups are basic and will be protonated by the acid to form highly polar, water-soluble ammonium hydrochloride salts.[4] |
| 5% Aqueous NaOH | Basic Aqueous | Soluble | As a basic compound, its solubility in a basic solution is expected to be comparable to or slightly less than in neutral water. The compound should remain soluble due to its inherent polarity. |
| Methanol / Ethanol | Polar Protic | Soluble | Amines and alcohols are typically soluble in alcohol solvents through hydrogen bonding and dipole-dipole interactions.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a versatile polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, including amines. |
| Dichloromethane (DCM) | Slightly Polar | Sparingly Soluble to Insoluble | The high polarity of the compound from multiple hydrogen-bonding groups likely limits its solubility in less polar solvents like DCM. |
| Hexane / Toluene | Non-polar | Insoluble | The significant polarity and hydrogen bonding capability of the molecule are incompatible with non-polar solvents.[6] |
Experimental Protocols: Determining Thermodynamic Solubility
The definitive method for quantifying the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted standard for determining thermodynamic (or equilibrium) solubility.[7]
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at equilibrium at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 M HCl)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF, low-binding)
-
Analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or other quantitative analytical instrument.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period to reach equilibrium (typically 24 to 48 hours).[7]
-
Phase Separation: After equilibration, allow the vial to stand, permitting the excess solid to sediment. For finer suspensions, centrifuge the vial to pellet the undissolved solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved micro-particles.
-
Dilution: If necessary, dilute the clear filtrate with the solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or other suitable analytical method.
-
Calculation: Calculate the solubility in units such as mg/mL or mmol/L based on the measured concentration and any dilution factors.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. byjus.com [byjus.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide: Stability and Storage of 4-(Aminomethyl)-1-methylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 4-(Aminomethyl)-1-methylpiperidin-4-ol. Due to the limited availability of specific stability data for this exact molecule, this guide extrapolates information from structurally related compounds, particularly piperidine derivatives and amino alcohols. It also outlines standard methodologies for conducting stability studies in line with regulatory expectations.
Overview of Chemical Properties and Structure
This compound is a substituted piperidine derivative containing a tertiary alcohol and a primary aminomethyl group. Its structure features a tertiary amine within the piperidine ring, which can influence its basicity and reactivity. The presence of both hydroxyl and amino groups suggests potential susceptibility to oxidation and other degradation pathways.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₆N₂O
-
Molecular Weight: 144.21 g/mol
-
Key Functional Groups: Tertiary amine (in-ring), primary amine, tertiary alcohol
Recommended Storage and Handling
Based on safety data sheets for structurally similar compounds, the following general storage and handling procedures are recommended to maintain the integrity of this compound:
-
Temperature: Store in a cool, dry place. Some suppliers of the dihydrochloride salt of this compound utilize cold-chain transportation, suggesting that refrigeration (2-8 °C) may be optimal for long-term storage to minimize potential degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation and reaction with atmospheric carbon dioxide.
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Light: Protect from light, as UV exposure can promote degradation in many organic molecules.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can induce vigorous reactions and degradation.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been empirically detailed in the available literature, potential degradation routes can be inferred based on the functional groups present and the known reactivity of related piperidine compounds.
-
Oxidation: The tertiary amine of the piperidine ring and the primary aminomethyl group are susceptible to oxidation. This can lead to the formation of N-oxides and other degradation products. The presence of a tertiary alcohol also presents a potential site for oxidative cleavage.
-
Reaction with Hydroxyl Radicals: Studies on the atmospheric degradation of piperidine show that reaction with hydroxyl radicals can lead to H-abstraction from both the C-H and N-H bonds. This can result in the formation of imines, nitrosamines, and nitramines as primary products.
-
Acid/Base Catalyzed Degradation: Extreme pH conditions can catalyze degradation, although specific mechanisms for this compound are not documented.
-
Thermal Degradation: Elevated temperatures can promote decomposition. For related compounds like piperazine, thermal degradation can lead to the formation of products such as N-formylpiperazine and ammonium.
Below is a logical diagram illustrating the potential degradation triggers and resulting product classes.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Testing
To rigorously assess the stability of this compound, a series of forced degradation and long-term stability studies should be conducted. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to identify likely degradation products and demonstrate the specificity of analytical methods.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80°C for up to 7 days. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for up to 7 days. |
| Oxidative Stress | Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 7 days. |
| Thermal Stress | Expose the solid compound to dry heat at a temperature above the recommended accelerated storage temperature (e.g., 70-80°C) for an extended period. |
| Photostability | Expose the solid compound to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light. A dark control sample should be stored under the same conditions but protected from light. |
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for conducting forced degradation studies.
Long-Term and Accelerated Stability Studies
These studies are designed to determine the shelf-life and appropriate storage conditions for the compound.
Table 2: ICH Recommended Conditions for Long-Term and Accelerated Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is crucial for quantifying the parent compound and its degradation products.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) with UV detection is a common and effective technique for analyzing piperidine-containing compounds.
Table 3: Typical HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer, pH adjusted) is often effective. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection (wavelength to be determined by the UV spectrum of the compound and its degradants). |
| Temperature | Ambient or controlled (e.g., 30°C). |
Since this compound lacks a strong chromophore, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride may be necessary for sensitive detection.
Mass Spectrometry (MS)
Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification and structural elucidation of degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of unknown degradants.
The following diagram illustrates the workflow for developing and validating a stability-indicating analytical method.
Caption: Workflow for stability-indicating analytical method development.
Summary and Conclusions
Unraveling the Biological Role of 4-(Aminomethyl)-1-methylpiperidin-4-ol: A Review of Currently Available Data
Researchers, scientists, and drug development professionals are constantly seeking novel molecules with therapeutic potential. One such compound, 4-(Aminomethyl)-1-methylpiperidin-4-ol, has appeared in chemical supplier databases, yet a thorough review of scientific literature and patent databases reveals a significant gap in our understanding of its biological function. At present, there is no publicly available data detailing its mechanism of action, biological targets, or any associated signaling pathways.
This technical guide addresses the current state of knowledge regarding this compound and underscores the absence of empirical data on its biological activity. While the compound is commercially available for research purposes, it appears that its pharmacological profile has not yet been characterized or published in peer-reviewed literature.
The Piperidine Scaffold: A Cornerstone in Medicinal Chemistry
Despite the lack of specific information for this compound, its core structure, the piperidine ring, is a well-established and highly significant scaffold in modern drug discovery.[1][2] Piperidine derivatives are integral to a wide array of pharmaceuticals due to their ability to interact with various biological targets with high affinity and selectivity.
The versatility of the piperidine moiety allows for the synthesis of diverse molecular architectures, leading to compounds with a broad spectrum of pharmacological activities.[3][4] These include, but are not limited to:
-
Anticancer Agents: Many piperidine-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[2]
-
Antimicrobial Agents: The piperidine scaffold is found in numerous antibacterial and antifungal compounds.[3][5]
-
Central Nervous System (CNS) Agents: The lipophilic nature of the piperidine ring facilitates crossing the blood-brain barrier, making it a common feature in drugs targeting CNS disorders.
-
Enzyme Inhibitors: Piperidine derivatives have been successfully designed as inhibitors for a range of enzymes, including Dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes.[6]
Potential Areas for Future Investigation
Given the prevalence of the piperidine scaffold in bioactive molecules, this compound represents an unexplored chemical entity with potential for biological activity. The presence of a primary aminomethyl group and a tertiary alcohol on the piperidine ring provides functional groups that could engage in specific interactions with biological macromolecules.
Future research efforts to elucidate the mechanism of action of this compound would likely involve a series of foundational experiments.
Hypothetical Experimental Workflow
A logical first step in characterizing the biological activity of a novel compound like this compound would be to perform a broad screening to identify potential biological effects. This could be followed by more focused studies to determine its specific targets and mechanism of action. A hypothetical workflow is outlined below.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of "4-(Aminomethyl)-1-methylpiperidin-4-ol": A Methodological Framework
Introduction
"4-(Aminomethyl)-1-methylpiperidin-4-ol" is a substituted piperidine derivative. The piperidine scaffold is a prevalent structural motif in a vast array of pharmacologically active compounds, suggesting that this particular molecule could serve as a valuable building block in drug discovery. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the biological characterization of this specific compound. While numerous studies detail the synthesis and biological activities of related piperidine-containing molecules, specific experimental data on the bioactivity of "this compound" remains unpublished.
This technical guide, therefore, outlines a comprehensive, hypothetical framework for the initial biological activity screening of "this compound". The proposed experimental workflow is designed to elucidate its potential therapeutic value and is based on established methodologies for novel chemical entity characterization. This document is intended for researchers, scientists, and drug development professionals as a roadmap for initiating the biological evaluation of this and similar compounds.
Proposed Experimental Workflow for Biological Screening
The initial screening of a novel compound like "this compound" should be systematic, progressing from broad-based primary assays to more focused secondary and mechanistic studies. The following workflow is proposed:
Caption: A generalized workflow for the biological screening of a novel chemical entity.
Detailed Experimental Protocols
Given the absence of specific data for "this compound," the following protocols are generalized methodologies that are broadly applicable for the initial screening of a novel small molecule.
General Cell Viability/Cytotoxicity Assay
This initial screen is crucial to determine the concentration range at which the compound can be tested without inducing non-specific toxicity and to identify any potential cytotoxic effects.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) and create a series of dilutions in cell culture medium.
-
Treatment: Add the compound dilutions to the cells in triplicate, including a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Receptor Binding Assays (Hypothetical)
Based on the activities of structurally related piperidines, initial screening could focus on G-protein coupled receptors (GPCRs), such as opioid, serotonin, or dopamine receptors, and ion channels.
Principle: Radioligand binding assays measure the affinity of a compound for a specific receptor. This is achieved by competing for the binding of a known radiolabeled ligand to the receptor.
Protocol (Example for Opioid Receptor Binding):
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human mu-opioid receptor (hMOR).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO), and varying concentrations of "this compound".
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding data using non-linear regression.
Potential Signaling Pathway Involvement
Should primary screening reveal activity against a particular target class, for instance, a specific GPCR, subsequent studies would be necessary to elucidate the downstream signaling pathway.
Caption: A simplified, hypothetical GPCR signaling cascade potentially modulated by the test compound.
Quantitative Data Presentation
As no experimental data for "this compound" is currently available, the following tables are templates for how such data should be structured for clear comparison once generated.
Table 1: In Vitro Cytotoxicity Profile
| Cell Line | IC50 (µM) |
| HeLa | Data not available |
| A549 | Data not available |
| MCF-7 | Data not available |
| HEK293 | Data not available |
Table 2: Receptor Binding Affinity Profile
| Receptor Target | Ki (nM) |
| Mu-Opioid Receptor | Data not available |
| Kappa-Opioid Receptor | Data not available |
| Delta-Opioid Receptor | Data not available |
| Serotonin Receptor 5-HT2A | Data not available |
| Dopamine Receptor D2 | Data not available |
"this compound" represents an unexplored chemical entity with potential for biological activity based on its structural features. The lack of existing data necessitates a systematic screening approach as outlined in this guide. The proposed workflow, from initial cytotoxicity and broad-based screening to more in-depth mechanistic studies, provides a robust framework for elucidating the pharmacological profile of this compound. The generation of quantitative data and the investigation of potential signaling pathways will be critical in determining its potential as a lead compound for future drug development efforts.
The Strategic Role of 4-(Aminomethyl)-1-methylpiperidin-4-ol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, saturated heterocyclic scaffolds have emerged as privileged structures, capable of imparting desirable three-dimensional geometry to drug candidates. Among these, the piperidine moiety is particularly prominent, featured in numerous approved drugs. This technical guide delves into the specifics of a valuable, yet underexplored, building block: 4-(Aminomethyl)-1-methylpiperidin-4-ol . This guide will illuminate its synthetic accessibility, potential applications in drug discovery, and its role as a versatile scaffold for generating innovative drug candidates.
Introduction to the this compound Scaffold
This compound is a unique bifunctional building block. It possesses a rigid piperidine core, which reduces conformational flexibility and can lead to improved binding affinity and selectivity for a biological target. The presence of a primary amine and a tertiary alcohol provides two distinct points for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of a molecule's properties. The N-methyl group can influence the basicity of the piperidine nitrogen and overall lipophilicity.
The inherent three-dimensionality of the piperidine ring allows for the presentation of substituents in well-defined spatial orientations, which can be crucial for optimal interaction with the binding pockets of proteins such as kinases, G-protein coupled receptors (GPCRs), and enzymes.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from the commercially available 1-methyl-4-piperidone. A plausible and efficient synthetic route involves a Strecker or related cyanation reaction followed by reduction.
Experimental Protocol: Synthesis from 1-Methyl-4-piperidone
Step 1: Cyanohydrin Formation and Amination (Strecker Synthesis)
-
To a solution of 1-methyl-4-piperidone (1.0 eq) in a suitable solvent such as methanol or ethanol, add potassium cyanide (1.1 eq) and ammonium chloride (1.2 eq).
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-aminonitrile intermediate.
Step 2: Reduction of the Nitrile to the Primary Amine
-
The crude α-aminonitrile from the previous step is dissolved in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.
-
This solution is then added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2-3 eq), in the same solvent at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry
While specific drugs containing the this compound moiety are not yet prevalent in the public domain, the structural features of this building block make it highly attractive for the development of inhibitors for several important drug target classes. The primary amine can act as a key hydrogen bond donor or as a point of attachment for further pharmacophoric extensions, while the tertiary alcohol can engage in hydrogen bonding interactions within a protein binding site.
Potential as a Scaffold for Kinase Inhibitors
Kinase inhibitors are a major class of therapeutics, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site. The this compound scaffold can be envisioned as a versatile platform for developing kinase inhibitors. The primary amine can be acylated or derivatized to interact with the hinge region of the kinase, a common binding motif for type I and type II inhibitors. The piperidine ring itself can position substituents to occupy hydrophobic pockets within the kinase domain.
Illustrative Signaling Pathway: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Small molecule inhibitors targeting kinases within this pathway, such as PI3K, Akt, and mTOR, are of significant therapeutic interest. A hypothetical inhibitor incorporating the this compound scaffold could be designed to target the ATP-binding pocket of one of these kinases.
Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.
Potential as a Scaffold for GPCR Ligands
G-protein coupled receptors are the largest family of membrane proteins and are the targets of a significant portion of modern medicines. The structural rigidity and the presence of a basic nitrogen make the piperidine scaffold a common feature in many GPCR ligands. The this compound building block can serve as a core for developing novel GPCR modulators. The primary amine can be functionalized to interact with key residues in the ligand-binding pocket, while the rest of the scaffold can be tailored to achieve desired selectivity and potency.
Quantitative Data of Structurally Related Compounds
| Compound Class | Target | Moiety | Activity (IC₅₀/Kᵢ) | Reference |
| Piperidine Derivative | ABL Kinase | 4-((4-methylpiperazin-1-yl)methyl)phenyl | 46 nM (IC₅₀) | J. Med. Chem. 2017, 60 (1), pp 273–289 |
| Piperidine Derivative | c-KIT Kinase | 4-((4-methylpiperazin-1-yl)methyl)phenyl | 75 nM (IC₅₀) | J. Med. Chem. 2017, 60 (1), pp 273–289 |
| 4-Aminopiperidine | M₃ Muscarinic Receptor | 4-aminomethylpiperidine | 0.30 nM (Kᵢ) | J. Med. Chem. 2006, 49 (21), pp 6205–6215 |
Note: The compounds listed in this table do not contain the exact this compound building block but are structurally related and serve to illustrate the potential potency achievable with substituted piperidine scaffolds.
Conclusion
The this compound building block represents a promising, albeit currently underutilized, scaffold in medicinal chemistry. Its rigid three-dimensional structure, coupled with two distinct points for chemical diversification, offers a powerful platform for the design of novel therapeutics. While a dedicated body of literature for this specific building block is yet to be established, its synthetic accessibility and the proven success of related piperidine-containing drugs suggest that it holds significant potential for the development of next-generation kinase inhibitors, GPCR modulators, and other targeted therapies. Further exploration of this versatile building block is warranted and is likely to yield novel and potent drug candidates in the near future.
The Pivotal Role of 4-(Aminomethyl)-1-methylpiperidin-4-ol in the Development of Novel Analgesic and Antipruritic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-(Aminomethyl)-1-methylpiperidin-4-ol has emerged as a critical starting material in the synthesis of a novel class of benzamide derivatives with significant therapeutic potential. While the compound itself has not been extensively studied for direct pharmacological activity, its strategic incorporation into more complex molecules has led to the development of promising candidates for the treatment of pain and pruritus. This technical guide provides a comprehensive overview of the synthesis, applications, and therapeutic landscape of compounds derived from this compound, with a focus on the experimental protocols and logical frameworks that underpin their development.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its inherent conformational properties and the ability to be readily functionalized make it a privileged structure in medicinal chemistry. This compound represents a key bifunctional building block within this class, possessing both a primary amine and a tertiary alcohol, enabling diverse synthetic transformations. Its principal utility lies in its role as a precursor for a new generation of benzamide derivatives engineered to modulate pain and itch signaling pathways.
A significant breakthrough in the application of this compound is detailed in patent US9359346B2, which describes the synthesis of benzamide derivatives with potent analgesic and antipruritic properties.[2] These derivatives are highlighted for their potential in treating a range of conditions, including neuropathic pain, nociceptive pain, chronic pain, and atopic dermatitis.[2] This guide will delve into the specifics of this synthetic approach and the therapeutic rationale behind it.
Synthesis and Chemical Properties
This compound is a stable, non-chiral molecule that serves as a robust intermediate in multi-step synthetic sequences. It is commercially available, often as a dihydrochloride salt, which enhances its stability and handling properties.[2][3]
General Synthesis of Benzamide Derivatives
The primary therapeutic application of this compound is in the amide coupling reaction with substituted benzoic acids to form novel benzamide derivatives. This reaction is a standard procedure in medicinal chemistry, typically involving the activation of the carboxylic acid group followed by nucleophilic attack by the primary amine of the piperidine derivative.
The general synthetic workflow can be visualized as follows:
Therapeutic Applications and Mechanism of Action
The therapeutic value of this compound is realized through its incorporation into larger molecules that exhibit specific pharmacological activities. The benzamide derivatives synthesized from this core have shown significant promise in the preclinical setting for the management of pain and itch.
Analgesic and Antipruritic Effects
Patent US9359346B2 discloses that novel benzamide derivatives synthesized using this compound exhibit excellent pain-suppressive effects in various animal models, including neuropathic and formalin-induced pain models.[2] This suggests potential applications in treating both chronic and acute pain states.[2] Furthermore, these compounds have demonstrated anti-pruritic efficacy, indicating their utility in conditions like atopic dermatitis by suppressing the initial itching sensation and thereby preventing subsequent skin damage from scratching.[2]
While the precise mechanism of action for these benzamide derivatives is not fully elucidated in the available documentation, their efficacy in neuropathic pain models suggests a potential interaction with components of the nervous system known to be involved in pain signaling.[2]
The logical relationship between the core compound and its therapeutic application is illustrated below:
Key Experimental Protocols
The following is a detailed experimental protocol for the synthesis of a representative benzamide derivative, based on the procedures described in US Patent 9,359,346 B2.[2]
Synthesis of a Benzamide Derivative (Exemplified by VVZ-053)
Objective: To synthesize a benzamide compound by coupling this compound dihydrochloride with a substituted benzoic acid.
Materials:
-
This compound dihydrochloride
-
Substituted benzoic acid (e.g., 4-amino-5-chloro-2-methoxybenzoic acid for other derivatives)
-
Coupling agents (e.g., HATU, HOBt)
-
Amine base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted benzoic acid (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 10 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound dihydrochloride (1.0 equivalent) in anhydrous DMF and add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and act as a base.
-
Coupling Reaction: Add the solution from step 3 to the activated acid mixture from step 2. Allow the reaction to stir at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
As this compound is an intermediate, direct quantitative pharmacological data such as IC₅₀ or binding affinities are not available in the public domain. The therapeutically relevant data pertains to the final benzamide derivatives. The table below summarizes the key compounds derived from this intermediate as described in patent US9359346B2.[2]
| Compound ID | Starting Materials | Reported Yield | Therapeutic Indication |
| VVZ-053 | This compound dihydrochloride, specific benzoic acid derivative | 92.8% | Pain, Itching |
| VVZ-055 | This compound hydrochloride, 4-amino-5-chloro-2-methoxybenzoic acid | 50.3% | Pain, Itching |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. While it does not appear to possess intrinsic therapeutic properties, its role as a key intermediate in the synthesis of novel benzamide derivatives with potent analgesic and antipruritic activities is well-established. The synthetic accessibility and the demonstrated preclinical efficacy of its derivatives make this piperidine core an attractive starting point for the development of new therapeutics for pain and itch. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these benzamide derivatives to fully realize their therapeutic potential. This will enable the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
Methodological & Application
Application Notes and Protocols for 4-(Aminomethyl)-1-methylpiperidin-4-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)-1-methylpiperidin-4-ol is a bifunctional heterocyclic compound containing a primary amine and a tertiary alcohol on a piperidine scaffold. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, offering multiple points for diversification. The piperidine moiety is a common motif in pharmaceuticals, often imparting favorable pharmacokinetic properties. The presence of both a nucleophilic amine and a hydroxyl group allows for the construction of complex molecules and diverse chemical libraries.
Proposed Synthesis of this compound
A plausible and efficient route to synthesize this compound is via a modified Strecker synthesis starting from 1-methylpiperidin-4-one. This pathway involves the formation of an α-aminonitrile intermediate, which is subsequently reduced to the target primary amine.
Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Amino-1-methylpiperidine-4-carbonitrile
-
To a stirred solution of 1-methylpiperidin-4-one (1.0 eq) in aqueous ethanol (1:1) at 0 °C, add ammonium chloride (1.2 eq).
-
Stir the mixture for 15 minutes, then add a solution of potassium cyanide (1.2 eq) in water dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.
-
To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 4-amino-1-methylpiperidine-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The resulting residue is the tertiary alcohol, which is formed by the reduction of the nitrile and concomitant hydrolysis during workup. Purify the crude product by column chromatography on silica gel.
Application in Organic Synthesis
The primary aminomethyl group of this compound is a versatile handle for various synthetic transformations. Below are protocols for common applications.
Amide Coupling
The primary amine can be readily acylated with carboxylic acids or their activated derivatives to form amides, a key linkage in many pharmaceutical compounds.
Experimental Workflow: Amide Coupling
Caption: Workflow for amide coupling with this compound.
Experimental Protocol: Amide Coupling
-
Under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Based on Analogous Reactions)
| Coupling Partner (Acid) | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Analogous Substrate Used |
| Chromone-2-carboxylic acid | EDC·HCl | DMAP | DCM | 12 | ~75-85 | 4-Amino-N-Boc-piperidine[1] |
| Boc-Proline | EDC, HOBt, DMAP | - | Acetonitrile | 5 | 90 | Boc-piperidine-4-amine[2] |
| Fmoc-Amino Acid (on resin) | DIC, HOBt | - | DMF | 2-4 | >95 | 1-Boc-4-(aminomethyl)piperidine[3] |
Reductive Amination
Reaction with aldehydes or ketones followed by in-situ reduction of the resulting imine/enamine provides a direct method for N-alkylation of the primary amine.
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination of this compound.
Experimental Protocol: Reductive Amination
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise to the reaction mixture.[4][5]
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Based on Analogous Reactions)
| Carbonyl Partner | Reducing Agent | Solvent | Time (h) | Yield (%) | Analogous Substrate Used |
| Formalin | NaBH(OAc)₃ | DCE | 16 | 88 | 4-(2-Aminoethyl)piperidine derivative[6] |
| Acetaldehyde | NaBH(OAc)₃ | DCE | 16 | 91 | 4-(2-Aminoethyl)piperidine derivative[6] |
| Various Aldehydes | NaBH(OAc)₃ | DCM | 12-24 | 70-95 | 1-Boc-4-(aminomethyl)piperidine[4] |
| Various Ketones | NaBH₃CN | MeOH | 24 | 60-85 | Various amines[5] |
N-Alkylation with Alkyl Halides
Direct alkylation of the primary amine with electrophilic alkyl halides in the presence of a base is a fundamental method for introducing alkyl substituents.
Logical Relationship: N-Alkylation
Caption: Logical relationship of components in an N-alkylation reaction.
Experimental Protocol: N-Alkylation
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq) or triethylamine (Et₃N) (1.5 eq).
-
Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, filter off any inorganic salts if present.
-
Dilute the filtrate with water and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Based on Analogous Reactions)
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Analogous Substrate Used |
| Benzyl Bromide | K₂CO₃ | DMF | RT | 12 | ~80-90 | Boc-protected 4-aminomethylpiperidine[7] |
| Ethyl Iodide | Et₃N | Acetonitrile | 50 | 18 | ~70-85 | Various primary amines |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | >90 | Various primary amines |
Disclaimer: The provided protocols and quantitative data are illustrative and based on reactions with structurally similar compounds. Researchers should perform their own optimization for reactions involving this compound. Standard laboratory safety procedures should be followed at all times.
References
- 1. mdpi.com [mdpi.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedures for "4-(Aminomethyl)-1-methylpiperidin-4-ol" in medicinal chemistry
Application Notes and Protocols for 4-(Aminomethyl)-1-methylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of the functionalized piperidine, This compound , as a valuable building block in medicinal chemistry. Detailed protocols for its synthesis and a key application in the development of potential analgesic agents are provided, along with representative biological assay methods and relevant signaling pathways.
Application Notes
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its three-dimensional architecture allows for the precise spatial arrangement of functional groups, which is critical for optimizing interactions with biological targets. This compound is a versatile bifunctional building block, offering a primary amine for amide bond formation or other derivatizations, a tertiary alcohol that can influence solubility and hydrogen bonding, and a methylated piperidine nitrogen that impacts basicity and pharmacokinetic properties.
Key Applications in Drug Discovery:
-
Scaffold for Novel Therapeutics: This compound serves as a key intermediate in the synthesis of more complex molecules. Its utility has been demonstrated in the creation of novel benzamide derivatives with potential analgesic properties.
-
Modulation of Physicochemical Properties: The inherent properties of the this compound scaffold can be leveraged to improve the drug-like characteristics of a lead compound, including solubility, lipophilicity, and metabolic stability.
-
Exploration of Structure-Activity Relationships (SAR): The primary amine provides a convenient handle for the systematic introduction of a wide range of substituents, enabling thorough exploration of SAR to optimize potency and selectivity for a given biological target.
Featured Application: Synthesis of Benzamide-Based Analgesics
A documented application of this compound is its use as a key intermediate in the synthesis of novel benzamide derivatives. As described in U.S. Patent US9359346B2, this building block can be coupled with substituted benzoic acids to generate compounds with significant pain-suppressive effects. This highlights its role in constructing molecules for indications such as chronic and neuropathic pain.
Experimental Protocols
Protocol 1: Synthesis of this compound Acetate
This protocol describes a two-step synthesis starting from 1-methyl-4-piperidone. The first step is a Henry reaction with nitromethane, followed by the reduction of the nitro group to a primary amine.
Materials and Reagents:
-
1-methyl-4-piperidone
-
Nitromethane
-
Sodium metal
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Raney Nickel catalyst
-
Acetonitrile
-
Ethyl Acetate
-
Hydrogenation apparatus
-
Standard laboratory glassware
Procedure:
-
Step 1: Synthesis of 1-methyl-4-(nitromethyl)piperidin-4-ol
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium (1.0 eq) in absolute ethanol under an inert atmosphere.
-
To this solution, add a mixture of 1-methyl-4-piperidone (1.0 eq) and nitromethane (1.3 eq) dropwise, maintaining the reaction temperature at approximately 50°C.
-
Stir the resulting solution for 4 hours at 50°C.
-
After 4 hours, cool the reaction mixture and add glacial acetic acid dropwise to neutralize the solution.
-
Filter the mixture to remove any precipitated salts and concentrate the filtrate under reduced pressure.
-
The resulting residue can be crystallized from ethyl acetate to yield 1-methyl-4-(nitromethyl)piperidin-4-ol.
-
-
Step 2: Reduction to this compound Acetate [1]
-
Dissolve the crude 1-methyl-4-(nitromethyl)piperidin-4-ol from the previous step in ethanol.
-
Carefully add a catalytic amount of Raney nickel to the solution.
-
Hydrogenate the mixture in a suitable apparatus under a hydrogen atmosphere (typically at ambient temperature and pressure or slightly elevated pressure) for approximately 3 hours, or until TLC/LCMS indicates complete consumption of the starting material.[1]
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Crystallize the residue from acetonitrile to obtain the final product, this compound as its acetate salt.[1]
-
Protocol 2: Application in the Synthesis of a Benzamide Analgesic (VVZ-053 derivative)
This protocol details the coupling of this compound with a substituted benzoic acid to form a biologically active benzamide, as exemplified in patent literature.
Materials and Reagents:
-
This compound dihydrochloride
-
4-Amino-5-chloro-2-methoxybenzoic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar coupling agent
-
HOBt (Hydroxybenzotriazole)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amide Coupling Reaction:
-
In a round-bottom flask, dissolve 4-amino-5-chloro-2-methoxybenzoic acid (1.1 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound dihydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base for the coupling reaction.
-
Add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LCMS.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired benzamide compound.
-
Protocol 3: In Vivo Analgesic Efficacy Assessment (Mouse Formalin Test)
This is a standard protocol to assess the analgesic potential of a compound by measuring its effect on nociceptive behavior induced by formalin injection.
Materials and Reagents:
-
Test compound (e.g., the synthesized benzamide derivative)
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Formalin solution (e.g., 1-5% in saline)
-
Male ICR or Swiss Webster mice (20-25 g)
-
Observation chambers with transparent walls
-
Timer
Procedure:
-
Acclimatization: Place individual mice in the observation chambers for at least 30 minutes before the experiment to allow them to acclimate to the new environment.
-
Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral) at a specific time point before the formalin injection (e.g., 30 minutes prior).
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the mouse's right hind paw.
-
Observation: Immediately after the injection, return the mouse to the observation chamber and start the timer. Record the total amount of time the mouse spends licking or biting the injected paw.
-
Data Analysis: The nociceptive response is typically biphasic:
-
Phase 1 (Early Phase): 0-5 minutes post-injection. This phase represents acute nociceptive pain due to direct chemical stimulation of nociceptors.
-
Phase 2 (Late Phase): 15-30 minutes post-injection. This phase is associated with inflammatory pain and central sensitization.
-
Calculate the total licking/biting time for both phases for each animal. Compare the results from the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in licking time indicates an analgesic effect.
-
Data Presentation
While specific quantitative data for the analgesic compound derived from this compound is proprietary, the table below presents representative data for known inhibitors of common analgesic targets. This illustrates the expected potency range for compounds developed for pain management.
| Compound Class | Target | Representative Compound | Bioassay | Potency (IC₅₀/Kᵢ) |
| Benzamide Derivative | FAAH | URB597 | FAAH Inhibition Assay | ~5 nM |
| Aryl Sulfonamide | Naᵥ1.7 | PF-05089771 | Electrophysiology | ~11 nM |
| Vanilloid | TRPV1 | Capsaicin (Agonist) | Calcium Flux Assay | EC₅₀ ~100-500 nM |
| Piperidine Derivative | μ-Opioid Receptor | Fentanyl | Receptor Binding Assay | Kᵢ ~1 nM |
Visualizations
Experimental and Logical Workflows
Caption: Medicinal chemistry workflow for the synthesis and evaluation of novel analgesics.
Potential Signaling Pathways in Pain Modulation
Given that novel benzamide derivatives often target pathways involved in chronic and neuropathic pain, the following diagrams illustrate plausible mechanisms of action for a potential analgesic derived from the title compound.
Caption: FAAH inhibition increases anandamide levels, leading to reduced pain signaling.
Caption: Blockade of Naᵥ1.7 channels in nociceptors prevents action potential firing.
References
Application Notes and Protocols for Utilizing "4-(Aminomethyl)-1-methylpiperidin-4-ol" as a Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a vast array of approved therapeutics due to its favorable physicochemical properties, including high sp³ character, which can improve solubility, metabolic stability, and binding affinity.[1][2][3] "4-(Aminomethyl)-1-methylpiperidin-4-ol" is a versatile bifunctional building block that offers a unique three-dimensional structure, incorporating a primary amine for derivatization and a tertiary alcohol for potential hydrogen bonding interactions. Its rigid piperidine core can help to constrain the conformation of a drug molecule, potentially leading to increased potency and selectivity. These application notes provide a comprehensive guide to the synthesis, derivatization, and potential applications of this valuable building block in drug discovery programs targeting key protein classes such as kinases and G-protein coupled receptors (GPCRs).
Physicochemical Properties
A summary of the key physicochemical properties of "this compound" and a related precursor is provided in the table below. These properties are essential for assessing its suitability as a scaffold in drug design.
| Property | This compound | 1-Methylpiperidin-4-amine |
| Molecular Formula | C₇H₁₆N₂O | C₆H₁₄N₂ |
| Molecular Weight | 144.22 g/mol | 114.19 g/mol [4] |
| CAS Number | 23804-63-9 (dihydrochloride) | 41838-46-4[4] |
| Appearance | White to Light yellow solid (dihydrochloride) | Clear colorless to yellow liquid |
| Boiling Point | Not available | Not available |
| Storage Conditions | 2-8°C (protect from light) | Not available |
Synthesis Protocol
A plausible synthetic route to "this compound" can be adapted from established methods for the synthesis of related aminopiperidine derivatives. A potential two-step synthesis starting from 1-methyl-4-piperidone is outlined below.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed synthetic route to this compound.
Experimental Protocol:
Step 1: Synthesis of 4-Cyano-1-methylpiperidin-4-ol (Intermediate A)
-
To a stirred solution of 1-methyl-4-piperidone (1 equivalent) in water at 0°C, add a solution of sodium cyanide (1.1 equivalents) in water dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of ~5-6.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of 4-Cyano-1-methylpiperidin-4-ol to this compound (Target Compound)
-
To a suspension of lithium aluminum hydride (LiAlH₄, 3-4 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-cyano-1-methylpiperidin-4-ol (1 equivalent) in anhydrous THF dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude "this compound" by a suitable method, such as crystallization or column chromatography.
Application in Drug Discovery: Case Studies
This building block is a valuable starting point for the synthesis of libraries of compounds targeting various protein families. Below are two illustrative examples of its potential application.
Case Study 1: Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The primary amine of "this compound" can be readily acylated or used in reductive amination to append various pharmacophores that can interact with the hinge region or other key residues of a kinase active site.
Example: Synthesis of a Hypothetical FLT3 Kinase Inhibitor
A number of potent kinase inhibitors feature a substituted piperidine moiety. For instance, a potent and orally available FLT3 kinase inhibitor, CHMFL-FLT3-122, incorporates a piperidine ring.[5] The "this compound" scaffold can be envisioned as a key component of novel kinase inhibitors.
Caption: Workflow for the synthesis of a hypothetical kinase inhibitor.
Experimental Protocol: Amide Coupling
-
Dissolve "this compound" (1 equivalent) and a suitable pyrazolopyrimidine carboxylic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1.1 equivalents), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC to yield the final kinase inhibitor.
Hypothetical Pharmacological Data
| Compound | Target Kinase | IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) (MV4-11 cells) |
| Hypothetical Inhibitor A | FLT3 | 35 | 50 |
| CHMFL-FLT3-122[5] | FLT3 | 40 | 22 |
Case Study 2: GPCR Ligands
GPCRs are a large family of transmembrane receptors that are major drug targets.[6][7][8] The "this compound" scaffold can be incorporated into ligands for various GPCRs, such as serotonin or dopamine receptors. The primary amine provides a handle for introducing moieties that can interact with the orthosteric or allosteric binding sites of the receptor.
Example: Synthesis of a Hypothetical 5-HT₂ₐ Receptor Inverse Agonist
ACP-103 is a known 5-HT₂ₐ receptor inverse agonist containing a 1-methylpiperidin-4-yl group.[9] A novel inverse agonist could be designed by incorporating the "this compound" building block.
Caption: Workflow for synthesizing a hypothetical GPCR ligand.
Experimental Protocol: Urea Formation
-
To a solution of "this compound" (1 equivalent) in a suitable solvent like dichloromethane, add a substituted isocyanate (1 equivalent) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired urea derivative.
Hypothetical Pharmacological Data
| Compound | Target Receptor | pKᵢ | Functional Assay (pIC₅₀) |
| Hypothetical Ligand B | 5-HT₂ₐ | 9.1 | 8.5 (Inverse Agonist) |
| ACP-103[9] | 5-HT₂ₐ | 9.3 | 8.7 (Inverse Agonist) |
Signaling Pathway Diagram
The following diagram illustrates the canonical Gq-coupled signaling pathway for the 5-HT₂ₐ receptor, which would be inhibited by an inverse agonist.
Caption: Simplified 5-HT₂ₐ receptor signaling pathway.
Conclusion
"this compound" represents a promising and versatile building block for medicinal chemistry. Its unique structural features provide a solid foundation for the design and synthesis of novel therapeutics targeting a range of biological targets. The protocols and data presented herein offer a starting point for researchers to explore the potential of this scaffold in their drug discovery endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. GPCR Compound Library | TargetMol [targetmol.com]
- 8. GPCR Drug Design - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction conditions and purification methods for "4-(Aminomethyl)-1-methylpiperidin-4-ol"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and reaction conditions for the synthesis and purification of 4-(Aminomethyl)-1-methylpiperidin-4-ol, a key intermediate in pharmaceutical development. The following information is based on established synthetic routes, offering a comprehensive guide for laboratory application.
Synthesis and Purification Overview
The synthesis of this compound is typically achieved through a two-step process starting from 1-methyl-4-piperidinone. The initial step involves a Henry reaction with nitromethane to form the corresponding nitro-alcohol intermediate. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to a primary amine, yielding the final product. Purification is generally accomplished by crystallization.
Reaction Pathway
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound acetate, as described in the literature.[1]
Table 1: Reaction Conditions
| Step | Reaction | Reagents | Solvent | Temperature | Duration |
| 1 | Henry Reaction | 1-methyl-4-piperidinone, Nitromethane, Sodium Ethoxide, Acetic Acid | Ethanol | 50°C | 4 hours |
| 2 | Hydrogenation | Raney Nickel, Hydrogen | Ethanol | Ambient | 3 hours |
Table 2: Reagent Quantities
| Reagent | Molar Ratio (relative to 1-methyl-4-piperidinone) | Moles | Mass/Volume |
| 1-methyl-4-piperidinone | 1.0 | 1 mol | 113 g |
| Nitromethane | 1.3 | 1.3 mol | 75 g |
| Sodium | 1.0 | 1 mol | 23 g |
| Ethanol | - | - | 1500 ml (Step 1), 1000 ml (Step 2) |
| Acetic Acid | - | - | 150 g |
| Raney Nickel | - | - | 2 teaspoonsful |
Table 3: Yield and Purification
| Product | Form | Yield (Mass) | Yield (%) | Purification Method | Solvent |
| This compound acetate | Solid | 80 g | 39% | Crystallization | Acetonitrile |
| Intermediate | Solid | - | - | Crystallization | Ethyl Acetate |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and purification of this compound acetate.[1]
Protocol 1: Synthesis of 4-(Nitromethyl)-1-methylpiperidin-4-ol Intermediate
-
Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve 23 g (1 mole) of sodium in 1500 ml of ethanol.
-
Reaction Mixture: To the prepared sodium ethoxide solution, add a mixture of 113 g (1 mole) of 1-methyl-4-piperidinone and 75 g (1.3 mole) of nitromethane dropwise. Maintain the reaction temperature at 50°C.
-
Reaction Time: Stir the solution for 4 hours at 50°C.
-
Quenching: After 4 hours, add 150 g of acetic acid dropwise to the reaction mixture.
-
Isolation of Intermediate: Filter the mixture and concentrate the filtrate. The resulting residue is the crude intermediate.
-
Purification of Intermediate: Crystallize the residue from ethyl acetate to obtain the purified 4-(Nitromethyl)-1-methylpiperidin-4-ol.
Protocol 2: Synthesis of this compound acetate
-
Hydrogenation Setup: Dissolve the crystallized intermediate from Protocol 1 in 1 liter of ethanol.
-
Catalyst Addition: Add 2 teaspoonsful of Raney nickel catalyst to the solution.
-
Hydrogenation: Hydrogenate the mixture for 3 hours at ambient temperature under a hydrogen atmosphere.
-
Work-up: Following hydrogenation, filter the mixture to remove the catalyst.
-
Purification: Crystallize the resulting residue from acetonitrile to yield 80 g (39%) of this compound acetate.[1]
Caption: Detailed experimental workflow for synthesis.
References
Application of "4-(Aminomethyl)-1-methylpiperidin-4-ol" in Solid-Phase Peptide Synthesis: A Review of Available Data
Initial Assessment: Extensive literature and database searches have revealed no documented applications of "4-(Aminomethyl)-1-methylpiperidin-4-ol" in the context of solid-phase peptide synthesis (SPPS). This compound is commercially available and has been cited in the synthesis of other small molecules, such as benzamide derivatives, and is listed as a potential "Protein Degrader Building Block". However, there is no evidence to support its use as a reagent for deprotection or as a building block for incorporation into peptide chains within standard SPPS protocols.
It is possible that the query refers to a similarly named compound, 4-methylpiperidine , which is a well-documented and increasingly popular alternative to piperidine for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in SPPS. The following application notes and protocols will, therefore, focus on the established use of 4-methylpiperidine in this critical step of peptide synthesis.
Application Notes and Protocols for 4-Methylpiperidine in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The removal of the Fmoc protecting group from the N-terminus of a growing peptide chain is a crucial step in solid-phase peptide synthesis. Traditionally, piperidine has been the reagent of choice for this deprotection step. However, due to its hazardous nature and regulatory controls, researchers have sought safer and equally effective alternatives. 4-Methylpiperidine has emerged as a viable substitute, offering comparable efficacy in Fmoc removal without the same level of regulatory burden.[1][2] This document provides a detailed overview of the application of 4-methylpiperidine in SPPS, including comparative data and standardized protocols.
Advantages of 4-Methylpiperidine:
-
Reduced Hazard Profile: 4-Methylpiperidine is not as strictly regulated as piperidine, simplifying laboratory procurement and storage.
-
Comparable Efficacy: Studies have shown that 4-methylpiperidine exhibits kinetics for Fmoc group removal that are nearly identical to those of piperidine.[1]
-
Cost-Effectiveness: The cost of 4-methylpiperidine is comparable to that of piperidine, making it an economically viable alternative.[1]
-
Compatibility: It is compatible with standard SPPS resins, solvents, and coupling reagents.
Data Presentation: Comparison of Fmoc Deprotection Reagents
The following table summarizes a comparative study on the efficiency of various piperidine derivatives for Fmoc group removal. The data is presented as the half-life (t½) of the Fmoc group on a protected isoleucine attached to a chlorotrityl resin.
| Reagent | Half-Life (t½) of Fmoc Group Removal (seconds) |
| Piperidine | 13 |
| 4-Methylpiperidine | 13 |
| 3-Methylpiperidine | 13 |
| 2-Methylpiperidine | 120 |
| 4-Piperidinemethanol | 18 |
| 4-Piperidinopiperidine | 18 |
| 4-Phenylpiperidine | 24 |
Data sourced from a study on alternatives to piperidine in Fmoc solid-phase synthesis.[1]
As the data indicates, 4-methylpiperidine demonstrates identical efficiency to piperidine in Fmoc deprotection under the tested conditions.
Experimental Protocols
The following protocols are provided as a general guideline for the use of 4-methylpiperidine in manual and automated solid-phase peptide synthesis.
Protocol 1: Manual Fmoc Deprotection using 4-Methylpiperidine
Materials:
-
Fmoc-protected peptide-resin
-
4-Methylpiperidine solution (20% v/v in N,N-dimethylformamide (DMF))
-
DMF (peptide synthesis grade)
-
Isopropyl alcohol (IPA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% 4-methylpiperidine in DMF solution to the resin. Ensure the resin is fully submerged. Agitate the mixture for 10 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% 4-methylpiperidine in DMF solution and agitate for another 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual 4-methylpiperidine and the dibenzofulvene-4-methylpiperidine adduct. A typical washing sequence is as follows:
-
DMF (5 times)
-
IPA (3 times)
-
DCM (3 times)
-
-
Confirmation of Deprotection: Perform a Kaiser test or other suitable colorimetric test to confirm the presence of a free primary amine, indicating complete Fmoc removal. A positive test (e.g., blue beads for the Kaiser test) signifies that the resin is ready for the next coupling step.
Protocol 2: Automated Solid-Phase Peptide Synthesis with 4-Methylpiperidine
For automated peptide synthesizers, the standard piperidine deprotection module can be adapted for use with 4-methylpiperidine.
Reagent Preparation:
-
Prepare a 20% (v/v) solution of 4-methylpiperidine in high-purity DMF.
-
Fill the designated reagent bottle on the synthesizer with the prepared solution.
Synthesizer Programming:
-
Modify the synthesis protocol to use the 4-methylpiperidine solution for the deprotection step.
-
The standard deprotection cycle often involves two treatments with the deprotection reagent. The timings used for piperidine (e.g., 2 x 5-10 minutes) are generally suitable for 4-methylpiperidine due to their similar reaction kinetics.
-
Ensure that the post-deprotection washing steps are sufficient to completely remove the reagent and byproducts.
Mandatory Visualizations
Diagram 1: Workflow for Fmoc Deprotection using 4-Methylpiperidine
Caption: Workflow for the Fmoc deprotection step using 4-methylpiperidine in SPPS.
Diagram 2: Logical Relationship of Reagents in SPPS
Caption: Key reagents and their roles in the SPPS cycle with 4-methylpiperidine.
While "this compound" does not have a documented role in solid-phase peptide synthesis, 4-methylpiperidine stands out as a highly effective and safer alternative to piperidine for Fmoc deprotection. Its identical deprotection kinetics, cost-effectiveness, and favorable safety profile make it an excellent choice for modern peptide synthesis laboratories. The protocols and data presented herein provide a comprehensive guide for its successful implementation in both manual and automated SPPS workflows. Researchers are encouraged to consider 4-methylpiperidine to enhance safety and simplify compliance in their peptide synthesis endeavors.
References
The Role of 4-(Aminomethyl)-1-methylpiperidin-4-ol in Catalysis: An Overview
Despite extensive investigation, publicly available research and documentation do not currently support the application of 4-(Aminomethyl)-1-methylpiperidin-4-ol as a primary ligand in catalytic processes. While this molecule possesses structural features common to some classes of catalytic ligands, such as amino alcohol and piperidine moieties, it is predominantly cited in scientific literature and patents as a synthetic intermediate in the development of pharmaceutical compounds.
This document aims to provide a comprehensive overview of the known applications of this compound and to discuss the general catalytic relevance of its constituent functional groups, thereby offering a contextual understanding for researchers, scientists, and drug development professionals.
Known Applications: A Pharmaceutical Building Block
Current scientific literature and patent filings primarily describe this compound as a key building block in the synthesis of more complex molecules with therapeutic potential. For instance, it has been utilized in the preparation of benzamide derivatives and various spiro compounds. In these contexts, the molecule serves as a structural scaffold, contributing its piperidine ring and aminomethyl group to the final product's architecture. Its utility in these syntheses is well-documented, but this role is distinct from that of a catalyst or a ligand that modulates the activity of a metallic catalyst.
The Potential for Catalysis: A Look at Related Structures
While this compound itself has not been established as a catalytic ligand, its structural components—the amino alcohol and N-methylpiperidine groups—are found in various successful ligands for a range of catalytic reactions. Understanding the roles of these related structures can provide insight into the potential, albeit currently unrealized, applications of the target molecule.
Amino Alcohol Ligands in Asymmetric Catalysis
Amino alcohols are a well-established class of ligands, particularly in asymmetric catalysis, where the goal is to produce a specific stereoisomer of a chiral molecule. The nitrogen and oxygen atoms of the amino alcohol can chelate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. These ligands have proven effective in a variety of transformations, including:
-
Enantioselective addition of organozinc reagents to aldehydes: Chiral amino alcohols can catalyze the addition of diethylzinc to aldehydes, producing chiral secondary alcohols with high enantiomeric excess.
-
Palladium-catalyzed C-H activation: Certain amino acid ligands have been shown to be effective in directing the C-H functionalization of alcohols.
-
Asymmetric reduction of ketones: Amino alcohol-derived ligands are employed in the catalytic asymmetric reduction of prochiral ketones to chiral alcohols.
Piperidine Derivatives as Ligands
The piperidine motif is present in a number of ligands used in cross-coupling reactions and other catalytic processes. The nitrogen atom of the piperidine ring can coordinate to a metal center, and substituents on the ring can be varied to fine-tune the steric and electronic properties of the resulting catalyst. Piperidine-containing phosphine ligands, for example, have been utilized in palladium-catalyzed cross-coupling reactions. The conformational rigidity of the piperidine ring can also impart specific stereochemical control in certain catalytic transformations.
Hypothetical Catalytic Application Workflow
While no specific catalytic protocols exist for this compound, a general workflow for evaluating a novel compound as a potential ligand in a cross-coupling reaction, such as a Suzuki-Miyaura coupling, can be conceptualized. This serves as a hypothetical guide for researchers interested in exploring its catalytic potential.
Caption: Hypothetical workflow for evaluating a novel ligand in catalysis.
Conclusion
Application of 4-Substituted Piperidines in the Synthesis of Neurological Disorder Drugs: A Focus on Pimavanserin
Introduction:
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, particularly those targeting the central nervous system. Its inherent conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for engaging with complex biological targets. The compound "4-(Aminomethyl)-1-methylpiperidin-4-ol" represents a key substitution pattern within this class, offering multiple points for chemical elaboration. While direct synthesis routes for approved neurological drugs from this specific precursor are not prominently documented in publicly available literature, the closely related structure of Pimavanserin, an atypical antipsychotic, provides an excellent case study for the application of 4-substituted-1-methylpiperidine derivatives in the treatment of neurological disorders.
Pimavanserin is approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. Its mechanism of action is primarily attributed to a combination of inverse agonist and antagonist activity at serotonin 5-HT2A receptors. This application note will detail the synthesis of Pimavanserin, its mechanism of action, and provide relevant experimental protocols, using it as a representative example of a neurological drug featuring the 1-methyl-4-substituted piperidine core.
Application Notes
Drug Profile:
| Parameter | Information |
| Drug Name | Pimavanserin |
| Trade Name | Nuplazid® |
| Therapeutic Area | Neurology, Psychiatry |
| Indication | Treatment of hallucinations and delusions associated with Parkinson's disease psychosis. |
| Chemical Name | N-((4-fluorophenyl)methyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(isobutoxy)benzyl)urea |
| Molecular Formula | C₂₅H₃₄FN₃O₂ |
| Mechanism of Action | Selective 5-HT2A receptor inverse agonist and antagonist.[1][2][3] |
Pharmacological Data:
| Parameter | Value | Reference |
| 5-HT2A Receptor Binding Affinity (pKi) | 9.3 (membranes), 9.70 (whole cells) | [3] |
| 5-HT2A Receptor Inverse Agonist Potency (pIC50) | 8.7 | [3] |
| 5-HT2C Receptor Binding Affinity (pKi) | 8.80 (membranes), 8.00 (whole cells) | [3] |
| Oral Bioavailability (Rat) | >42.6% | [3] |
Experimental Protocols
The synthesis of Pimavanserin can be achieved through various routes. A common strategy involves the preparation of two key intermediates, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine and a 4-(isobutoxy)benzyl isocyanate or equivalent carbamoylating agent , followed by their coupling.
Protocol 1: Synthesis of Intermediate 1 - N-(4-fluorobenzyl)-1-methylpiperidin-4-amine
This protocol describes the reductive amination of 1-methyl-4-piperidone with 4-fluorobenzylamine.
Materials:
-
1-methyl-4-piperidone
-
4-fluorobenzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/methanol (gradient) for elution
Procedure:
-
To a solution of 1-methyl-4-piperidone (1.0 eq) in dichloroethane (DCE), add 4-fluorobenzylamine (1.05 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/methanol to afford N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.
Protocol 2: Synthesis of Intermediate 2 - 1-(isobutoxymethyl)-4-(isocyanatomethyl)benzene
This protocol describes the preparation of the isocyanate intermediate from 4-(isobutoxy)benzylamine.
Materials:
-
4-(isobutoxy)benzylamine
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Toluene
-
Inert gas (Nitrogen or Argon)
Procedure (Caution: Phosgene is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions):
-
Dissolve 4-(isobutoxy)benzylamine (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly bubble phosgene gas through the solution or add a solution of triphosgene (0.4 eq) in toluene dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting amine.
-
Once the reaction is complete, purge the excess phosgene with a stream of inert gas into a scrubbing solution (e.g., concentrated sodium hydroxide).
-
The resulting solution of 1-(isobutoxymethyl)-4-(isocyanatomethyl)benzene in toluene is typically used directly in the next step without purification.
Protocol 3: Final Synthesis of Pimavanserin
This protocol describes the coupling of the two key intermediates.
Materials:
-
N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (from Protocol 1)
-
Solution of 1-(isobutoxymethyl)-4-(isocyanatomethyl)benzene in toluene (from Protocol 2)
-
Anhydrous toluene
-
Triethylamine (optional, as a scavenger for any HCl generated if using triphosgene)
Procedure:
-
To the solution of 1-(isobutoxymethyl)-4-(isocyanatomethyl)benzene in toluene from Protocol 2, add a solution of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (1.0 eq) in anhydrous toluene dropwise at room temperature.
-
If triphosgene was used, add triethylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Pimavanserin can be purified by crystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for Pimavanserin.
Caption: Mechanism of action of Pimavanserin.
References
- 1. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 2. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(Aminomethyl)-1-methylpiperidin-4-ol in the Synthesis of Potent CCR5 Antagonists for HIV-1 Therapy
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in the entry of the most common strains of HIV-1 into host immune cells. Consequently, CCR5 has emerged as a critical target for the development of antiretroviral drugs known as entry inhibitors. Small molecule antagonists that bind to CCR5 and prevent its interaction with the viral envelope glycoprotein gp120 can effectively block viral entry and replication. The piperidine scaffold, and specifically derivatives of 4-aminopiperidine, has been identified as a key pharmacophore in the design of potent and selective CCR5 antagonists. This application note details the utility of 4-(Aminomethyl)-1-methylpiperidin-4-ol as a crucial building block in the synthesis of these antiviral agents, with a focus on the synthesis of compounds structurally related to the potent CCR5 antagonist, Sch 350634.
The Role of this compound
The structural motif of a 4-substituted-4-aminopiperidine is central to the activity of a class of highly potent piperazine-piperidine based CCR5 antagonists.[1] The specific compound, this compound, provides a desirable three-dimensional arrangement of functional groups that can interact favorably with the binding pocket of the CCR5 receptor. The tertiary amine of the piperidine ring, the primary aminomethyl group, and the hydroxyl group at the 4-position are key features that can be elaborated upon to optimize binding affinity, selectivity, and pharmacokinetic properties. The synthesis of potent CCR5 antagonists, such as Sch 350634, has been accomplished using a closely related key building block, N'-Boc-4-methyl-4-aminopiperidine.[1] The protocols outlined below are based on the successful synthesis of such compounds and are adaptable for the use of this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative piperidine-based CCR5 antagonists, highlighting the potency achieved with this structural class.
Table 1: CCR5 Binding Affinity of Piperazine-Piperidine Analogs
| Compound | CCR5 Binding IC50 (nM) | Reference |
| Sch 350634 | 1.1 | [2] |
| Vicriviroc (Sch-D) | 0.5 | [3] |
| Analog 8 | 3.2 | [2] |
| Analog 30 | 0.3 | [3] |
Table 2: Anti-HIV-1 Activity of Piperazine-Piperidine Analogs
| Compound | HIV-1 Replication Inhibition IC95 (nM) | Cell Line | Reference |
| Sch 350634 | 10 | PBMCs | [2] |
| Vicriviroc (Sch-D) | 1.3 | PBMCs | [3] |
| TAK-220 | 1.4 | MAGI-CCR5 | [4] |
| N-(4-Fluoro-benzyl)piperazine analog B07 | Similar to TAK-220 | CEMx174 5.25M7 | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of CCR5 antagonists and the methods used to evaluate them, the following diagrams illustrate the CCR5 signaling pathway and a typical experimental workflow for screening these compounds.
Caption: CCR5 Signaling and HIV-1 Entry Inhibition.
Caption: Experimental Workflow for CCR5 Antagonist Development.
Experimental Protocols
The following are detailed protocols for the synthesis of a key intermediate and the subsequent biological evaluation of CCR5 antagonists.
Protocol 1: Synthesis of N-Boc-4-methyl-4-aminopiperidine (A Key Intermediate)
This protocol is adapted from the synthesis of a key building block for Sch 350634 and can be modified for derivatives of this compound.[1]
Materials:
-
Ethyl isonipecotate
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium nitrite
-
tert-Butanol
-
Dioxane
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
N-Alkylation: To a solution of ethyl isonipecotate in anhydrous THF, add sodium hydride portion-wise at 0 °C. Stir the mixture for 30 minutes, then add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Hydrazide Formation: Dissolve the crude product from the previous step in ethanol and add hydrazine hydrate. Reflux the mixture for 4 hours. Cool the reaction mixture and concentrate under reduced pressure to obtain the corresponding hydrazide.
-
Curtius Rearrangement: Dissolve the hydrazide in a mixture of dioxane and water. Cool the solution to 0 °C and add concentrated HCl. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at 0 °C. Add tert-butanol and heat the mixture to reflux for 12 hours.
-
Hydrolysis and Protection: Cool the reaction mixture and add a solution of NaOH. Extract the product with DCM. Dry the organic layer over MgSO4, filter, and concentrate. Purify the crude product by silica gel chromatography to yield N-Boc-4-methyl-4-aminopiperidine.
Protocol 2: CCR5 Competitive Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.
Materials:
-
HEK293 cells stably expressing human CCR5
-
[¹²⁵I]-MIP-1α (radioligand)
-
Test compounds (serial dilutions)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Cell Preparation: Harvest CCR5-expressing cells and resuspend them in binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well filter plate, add 50 µL of binding buffer, 50 µL of the radioligand solution (e.g., 50 pM [¹²⁵I]-MIP-1α), and 50 µL of the test compound at various concentrations.
-
Incubation: Add 50 µL of the cell suspension to each well. Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Washing: Terminate the binding by rapid filtration through the filter plate. Wash the wells three times with ice-cold wash buffer.
-
Detection: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding for each concentration of the test compound. Determine the IC50 value by non-linear regression analysis.
Protocol 3: HIV-1 Entry Assay (Pseudovirus-based)
This assay measures the inhibition of HIV-1 entry into target cells mediated by the CCR5 co-receptor.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 pseudovirus (R5-tropic, e.g., expressing the BaL envelope glycoprotein)
-
Test compounds (serial dilutions)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Luciferase assay reagent
-
Luminometer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cells.
-
Infection: Add a pre-titered amount of R5-tropic HIV-1 pseudovirus to each well.
-
Incubation: Incubate the plates at 37 °C for 48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral entry for each compound concentration relative to the virus control (no compound). Determine the EC50 value by non-linear regression analysis.
Protocol 4: Cell Viability Assay
This assay is performed to determine the cytotoxicity of the test compounds.
Materials:
-
TZM-bl cells (or other relevant cell line)
-
Test compounds (serial dilutions)
-
DMEM supplemented with 10% FBS
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (or similar)
-
Luminometer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 3.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates at 37 °C for 48 hours (to match the duration of the entry assay).
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well and measure the luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to the untreated cell control. Determine the 50% cytotoxic concentration (CC50) by non-linear regression analysis.
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of potent and selective CCR5 antagonists. The synthetic and biological evaluation protocols provided herein offer a comprehensive framework for researchers in the field of drug discovery to develop novel anti-HIV-1 therapeutics. The structure-activity relationship data for related compounds underscore the potential of this chemical series. Further optimization of molecules derived from this compound could lead to the discovery of next-generation CCR5 antagonists with improved efficacy and pharmacokinetic profiles.
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirodiketopiperazine-Based CCR5 Inhibitor Which Preserves CC-Chemokine/CCR5 Interactions and Exerts Potent Activity against R5 Human Immunodeficiency Virus Type 1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating "4-(Aminomethyl)-1-methylpiperidin-4-ol" into Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the covalent incorporation of the versatile building block, 4-(Aminomethyl)-1-methylpiperidin-4-ol , into various bioactive scaffolds. The functionalized piperidine moiety can impart desirable physicochemical properties, such as improved solubility, metabolic stability, and target engagement, to a range of therapeutic and research constructs.
Introduction to this compound in Bioactive Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting diverse biological pathways, including those involved in cancer, central nervous system disorders, and infectious diseases.[1][2][3] The specific molecule, this compound, offers a unique combination of a primary amine for covalent attachment, a tertiary amine that can be protonated at physiological pH, and a hydroxyl group, providing a rich pharmacophore for molecular interactions.
Incorporating this moiety can enhance the "drug-like" properties of a bioactive scaffold by:
-
Modulating Lipophilicity and Solubility: The polar functional groups can improve aqueous solubility, a critical parameter for bioavailability.
-
Introducing a Basic Center: The tertiary amine can serve as a proton acceptor, influencing cell permeability and lysosomal trapping.
-
Providing a Handle for Further Derivatization: The hydroxyl group can be further modified to introduce additional functionalities.
-
Enhancing Target Binding: The rigid piperidine ring can orient the functional groups in a defined spatial arrangement to optimize interactions with biological targets.
This document outlines three common and effective methods for covalently attaching this compound to bioactive scaffolds: Amide Bond Formation, Reductive Amination, and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
Method 1: Amide Bond Formation via EDC/NHS Coupling
This is one of the most widely used methods for conjugating primary amines to scaffolds containing carboxylic acid groups.[4][5][6] The reaction proceeds by activating the carboxyl groups with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable and reactive NHS-ester, which then readily reacts with the primary amine of this compound.
Workflow for EDC/NHS Coupling
Caption: Workflow for EDC/NHS-mediated amide bond formation.
Protocol:
-
Scaffold Preparation: Dissolve the carboxylated bioactive scaffold in a suitable buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0). The concentration of the scaffold will depend on its molecular weight and solubility.
-
Activation: To the scaffold solution, add a freshly prepared solution of N-hydroxysuccinimide (NHS) (e.g., 5-fold molar excess over carboxyl groups) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (e.g., 2-fold molar excess over carboxyl groups).
-
Incubate the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester intermediate.
-
Conjugation: Add a solution of this compound (e.g., 10-fold molar excess over carboxyl groups) to the activated scaffold solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing molecule, such as hydroxylamine or tris(hydroxymethyl)aminomethane (Tris).
-
Purification: Purify the functionalized scaffold to remove unreacted reagents and byproducts. Common methods include dialysis against a suitable buffer, size exclusion chromatography (SEC), or precipitation.
-
Characterization: Characterize the purified scaffold to confirm the incorporation of the piperidine moiety and quantify the degree of functionalization (see Section 4).
Method 2: Reductive Amination
Reductive amination is a versatile method for forming a stable secondary amine linkage between a primary amine and an aldehyde or ketone functional group on the scaffold.[7][8][9][10][11] The reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ by a mild reducing agent.
Workflow for Reductive Amination
Caption: Workflow for reductive amination.
Protocol:
-
Reactant Preparation: Dissolve the aldehyde or ketone-functionalized bioactive scaffold in a suitable buffer, typically a phosphate or acetate buffer at a pH of 6-7.
-
Add this compound (e.g., 10 to 50-fold molar excess) to the scaffold solution.
-
Imine Formation: Allow the mixture to react at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to the reaction mixture. The molar excess of the reducing agent will depend on the number of carbonyl groups on the scaffold.
-
Continue the reaction for 2-24 hours at room temperature.
-
Purification: Purify the functionalized scaffold using methods such as dialysis, SEC, or precipitation to remove excess reagents.
-
Characterization: Analyze the purified product to confirm successful conjugation and determine the degree of substitution (see Section 4).
Method 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a highly efficient and bioorthogonal "click chemistry" reaction that can be performed under mild, aqueous conditions without the need for a cytotoxic copper catalyst. This method requires the scaffold to be pre-functionalized with a strained alkyne (e.g., dibenzocyclooctyne, DIBO) and the this compound to be derivatized with an azide group.
Workflow for SPAAC
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol:
-
Synthesis of Azido-derivatized Piperidine:
-
React this compound with an azide-containing reagent, such as azidoacetic acid NHS ester, in a suitable organic solvent with a non-nucleophilic base (e.g., diisopropylethylamine).
-
Purify the azido-derivatized piperidine by column chromatography.
-
-
Functionalization of Scaffold with a Strained Alkyne:
-
Functionalize the bioactive scaffold with a strained alkyne, for example, by reacting hydroxyl or amine groups on the scaffold with a DIBO-NHS ester.
-
-
SPAAC Reaction:
-
Dissolve the alkyne-functionalized scaffold and the azido-derivatized piperidine in a compatible solvent system (e.g., DMSO/water or PBS).
-
Mix the two components, typically in a 1:1 to 1:5 molar ratio of alkyne to azide.
-
Allow the reaction to proceed at room temperature for 1-12 hours.
-
-
Purification: Purify the final conjugate using appropriate methods like dialysis or SEC.
-
Characterization: Confirm the successful conjugation and quantify the degree of functionalization (see Section 4).
Data Presentation: Representative Quantitative Data
Table 1: Representative Data for EDC/NHS Coupling
| Parameter | Value | Method of Determination |
| Scaffold | Carboxylated Polymer | - |
| Molar Ratio (Amine:COOH) | 10:1 | - |
| Reaction Time | 4 hours | - |
| Degree of Substitution | 15-25% | XPS, NMR |
| Zeta Potential Shift | From -30 mV to +15 mV | Zeta Potential Analyzer |
Table 2: Representative Data for Reductive Amination
| Parameter | Value | Method of Determination |
| Scaffold | Aldehyde-functionalized Polymer | - |
| Molar Ratio (Amine:Aldehyde) | 20:1 | - |
| Reducing Agent | Sodium Cyanoborohydride | - |
| Reaction Time | 12 hours | - |
| Yield of Conjugation | ~70-85% | Fluorescence Assay |
| Change in Hydrophilicity | Increase in Contact Angle | Contact Angle Goniometry |
Table 3: Representative Data for SPAAC
| Parameter | Value | Method of Determination |
| Scaffold | DIBO-functionalized Polymer | - |
| Molar Ratio (Azide:Alkyne) | 3:1 | - |
| Reaction Time | 2 hours | - |
| Reaction Efficiency | >90% | FTIR, NMR |
| Purity of Final Product | >95% | HPLC |
Characterization and Quantification Protocols
Accurate characterization is crucial to confirm the successful incorporation of this compound and to determine the degree of functionalization.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that can provide elemental composition and chemical state information.[2][3][5][12]
Protocol:
-
Prepare a thin film of the functionalized scaffold on a suitable substrate (e.g., silicon wafer).
-
Acquire a survey spectrum to identify the elements present on the surface. Look for the appearance of the N 1s peak, confirming the presence of the piperidine moiety.
-
Acquire high-resolution spectra of the C 1s, O 1s, and N 1s regions.
-
Deconvolute the N 1s peak to distinguish between different nitrogen environments (e.g., amide vs. tertiary amine). The ratio of the integrated peak areas can be used to estimate the degree of substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to confirm the covalent linkage and, in some cases, to quantify the degree of functionalization by comparing the integration of characteristic peaks from the piperidine moiety with those of the scaffold backbone.
Protocol:
-
Dissolve a known amount of the purified functionalized scaffold in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Identify characteristic peaks of the this compound moiety (e.g., the N-methyl protons) and a well-resolved peak from the scaffold backbone.
-
Calculate the degree of substitution by comparing the integral values of these peaks.
Fluorescence-Based Quantification
A fluorescent dye that reacts specifically with primary amines can be used to quantify the number of unreacted amine groups after conjugation, or to quantify the number of amines on the scaffold if the scaffold itself is first functionalized with amines.[6][13][14][15]
Protocol (using Fluorescamine):
-
Prepare a standard curve using known concentrations of this compound.
-
React a known amount of the functionalized scaffold with fluorescamine in a suitable buffer (e.g., borate buffer, pH 9).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 390 nm, Em: 475 nm).
-
Quantify the amount of incorporated piperidine by comparing the fluorescence of the scaffold to the standard curve.
Relevant Signaling Pathways
Piperidine-containing molecules are known to modulate several key signaling pathways implicated in various diseases, particularly cancer. The incorporation of this compound into a bioactive scaffold may therefore be a strategy to develop novel therapeutics targeting these pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers.[1][16][17]
PI3K/Akt Signaling Pathway
Caption: Canonical PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is linked to chronic inflammatory diseases and cancer.[1][4][10][18]
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting proliferation, survival, and angiogenesis.[1][19][20]
STAT3 Signaling Pathway
Caption: Canonical STAT3 signaling pathway.
TGF-β/SMAD Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is associated with fibrosis and cancer.[9]
TGF-β/SMAD Signaling Pathway
Caption: Canonical TGF-β/SMAD signaling pathway.
Conclusion
The incorporation of this compound into bioactive scaffolds offers a promising strategy for the development of novel therapeutics and research tools. The protocols and characterization methods outlined in these application notes provide a foundation for researchers to functionalize their scaffolds with this versatile building block. The provided diagrams of key signaling pathways can aid in the design of functionalized scaffolds with specific biological activities. While specific quantitative data for this particular amine is limited, the representative data and detailed protocols offer a strong starting point for experimental design and optimization.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul [eric.ed.gov]
- 11. Synthesis and antitumor activity of 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Etd | Characterization and Functionalization of Lyophilized Silk Scaffolds for Use in 3D In Vitro Disease Modeling | ID: 9019s554z | Digital WPI [digital.wpi.edu]
- 14. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Characterizing properties of scaffolds 3D printed with peptide-polymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up Synthesis of "4-(Aminomethyl)-1-methylpiperidin-4-ol" and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of the versatile pharmaceutical intermediate, 4-(Aminomethyl)-1-methylpiperidin-4-ol, and its N-substituted derivatives. The protocols outlined are designed to be scalable and robust, suitable for transitioning from laboratory to pilot plant or manufacturing scale.
Overview of the Synthetic Strategy
The synthesis of this compound is accomplished through a robust and scalable three-step process. The synthesis commences with the construction of the core piperidine ring, followed by the introduction of the aminomethyl group via a Strecker synthesis and subsequent reduction. This methodology is amenable to large-scale production due to the availability of starting materials and the reliability of the chemical transformations.
The synthesis of N-substituted derivatives is achieved through a well-established N-alkylation protocol, which can be readily adapted to introduce a variety of functional groups, allowing for the generation of diverse compound libraries for drug discovery and development.
Synthetic Pathway and Experimental Workflow
The overall synthetic pathway and the experimental workflow for the production of the target compound and its derivatives are depicted below.
Caption: Synthetic pathway for this compound and its derivatives.
Experimental Protocols and Data
Step 1: Scale-up Synthesis of 1-Methyl-4-piperidone
This protocol describes the synthesis of the key starting material, 1-methyl-4-piperidone, via a Mannich-type reaction.
Protocol:
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add diethyl 1,3-acetonedicarboxylate and benzene.
-
Stir the mixture and add p-toluenesulfonic acid as a catalyst.
-
In a separate vessel, prepare a solution of formaldehyde and methylamine.
-
Slowly add the formaldehyde/methylamine solution to the reaction mixture while maintaining the temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts.
-
To the filtrate, add concentrated hydrochloric acid and stir vigorously.
-
Separate the acidic aqueous layer and heat to reflux to effect decarboxylation.
-
Cool the solution and adjust the pH to >12 with a suitable base (e.g., NaOH).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-4-piperidone.
-
Purify the crude product by vacuum distillation.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| Diethyl 1,3-acetonedicarboxylate | 1.0 mol equiv. |
| Formaldehyde | 3.0 mol equiv. |
| Methylamine | 2.0 mol equiv. |
| p-Toluenesulfonic acid | 0.6 mol equiv. |
| Solvent | Benzene |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Yield | 85-92%[1] |
| Purity (by GC) | >98%[1] |
Step 2: Strecker Synthesis of 4-Cyano-1-methylpiperidin-4-ol
This protocol details the formation of the α-aminonitrile intermediate.
Protocol:
-
To a reaction vessel, add 1-methyl-4-piperidone, ammonium chloride, and a suitable solvent (e.g., water or a water/alcohol mixture).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium cyanide in water, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude 4-cyano-1-methylpiperidin-4-ol can be used in the next step without further purification or can be purified by crystallization.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| 1-Methyl-4-piperidone | 1.0 mol equiv. |
| Potassium Cyanide | 1.1 mol equiv. |
| Ammonium Chloride | 1.2 mol equiv. |
| Solvent | Water/Methanol (1:1) |
| Reaction Temperature | 0-25 °C |
| Reaction Time | 12-24 hours |
| Yield | 75-85% |
| Purity (by LC-MS) | >95% (crude) |
Step 3: Reduction of 4-Cyano-1-methylpiperidin-4-ol to this compound
This protocol outlines the hydrogenation of the nitrile to the primary amine.
Protocol:
-
To a high-pressure hydrogenation vessel, add 4-cyano-1-methylpiperidin-4-ol and a suitable solvent (e.g., methanol or ethanol) saturated with ammonia.
-
Carefully add a slurry of Raney Nickel catalyst under an inert atmosphere.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir vigorously.
-
Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis (TLC or LC-MS).
-
Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by crystallization of its hydrochloride salt.
Quantitative Data:
| Parameter | Value |
| Reactant | 4-Cyano-1-methylpiperidin-4-ol |
| Catalyst | Raney Nickel (5-10 wt%)[1] |
| Solvent | Methanolic Ammonia |
| Hydrogen Pressure | 50-100 psi |
| Reaction Temperature | 50-70 °C |
| Reaction Time | 6-12 hours |
| Yield | 80-90%[1] |
| Purity (by HPLC) | >98% |
Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the N-alkylation of the primary amine of the target molecule.
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., potassium carbonate or triethylamine).
-
Add the desired alkylating agent (e.g., alkyl halide) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mol equiv. |
| Alkylating Agent (R-X) | 1.1 mol equiv. |
| Base (e.g., K2CO3) | 2.0 mol equiv. |
| Solvent | DMF |
| Reaction Temperature | 25-60 °C |
| Reaction Time | 4-16 hours |
| Yield | 60-85% (dependent on R-X) |
| Purification | Column Chromatography |
Safety and Handling
-
Cyanides: Potassium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available.
-
Raney Nickel: Raney Nickel is pyrophoric and may ignite if allowed to dry in air. Handle as a slurry in water or ethanol. Keep it wet at all times.
-
Hydrogenation: Hydrogenation reactions are carried out under pressure and involve a flammable gas. Ensure the equipment is properly rated and maintained. Follow all safety protocols for high-pressure reactions.
-
Solvents and Reagents: Handle all organic solvents and reagents in a well-ventilated area, and consult the Safety Data Sheet (SDS) for each chemical before use.
This comprehensive guide provides a solid foundation for the scale-up synthesis of this compound and its derivatives. The protocols are designed to be robust and reproducible, facilitating the efficient production of these valuable pharmaceutical building blocks. Researchers are encouraged to perform initial small-scale trials to optimize conditions for their specific equipment and desired scale.
References
Troubleshooting & Optimization
Common side reactions with "4-(Aminomethyl)-1-methylpiperidin-4-ol" and how to avoid them
Welcome to the technical support center for 4-(Aminomethyl)-1-methylpiperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive functional groups in this compound?
A1: this compound possesses three key functional groups that determine its reactivity:
-
Primary Amine (-CH₂NH₂): This is a strong nucleophile and a primary site for acylation, alkylation, and other nucleophilic addition and substitution reactions.
-
Tertiary Amine (N-CH₃): The N-methylated piperidine nitrogen is basic and can participate in acid-base reactions. It can also be susceptible to oxidation or further alkylation under certain conditions.
-
Tertiary Alcohol (-OH): The hydroxyl group is a poor leaving group but can be activated under acidic conditions. Tertiary alcohols are generally resistant to oxidation under standard conditions.[1][2]
Q2: What are the most common applications of this compound in synthesis?
A2: This compound is primarily used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical development. Its primary amine allows for the straightforward introduction of the substituted piperidine motif into a target structure, for example, through amide bond formation.
Q3: How should I store this compound?
A3: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
Symptom: Incomplete conversion or low yield when reacting this compound with a carboxylic acid to form an amide.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inadequate activation of the carboxylic acid. | Ensure you are using an appropriate coupling agent (e.g., HOBt, HATU, EDC) and that it is fresh and active. |
| Steric hindrance. | If the carboxylic acid is sterically hindered, consider using a less hindered coupling agent or a different synthetic route. |
| Incorrect stoichiometry. | Use a slight excess (1.1-1.2 equivalents) of the amine to ensure complete consumption of the carboxylic acid. |
| Inappropriate solvent. | Use a dry, aprotic solvent such as DMF or DCM. |
| Incorrect reaction temperature. | Most coupling reactions are performed at room temperature, but some may require cooling to 0°C to minimize side reactions. |
Issue 2: Unexpected Side Products
Symptom: Formation of byproducts in addition to the desired product.
Potential Side Reactions & Avoidance Strategies:
| Side Reaction | Description | Avoidance Strategy |
| Over-alkylation of the primary amine. | The primary amine reacts with more than one equivalent of an alkylating agent. | Use a controlled stoichiometry of the alkylating agent and consider using a protecting group on the primary amine if necessary. |
| N-Oxidation of the tertiary amine. | The N-methyl group on the piperidine ring is oxidized to an N-oxide. | Avoid strong oxidizing agents. If oxidation is necessary for another part of the molecule, protect the tertiary amine. |
| Elimination of the tertiary alcohol. | Under strongly acidic and high-temperature conditions, the tertiary alcohol can be eliminated to form an alkene. | Maintain a neutral or basic pH and avoid high reaction temperatures. |
| Ring-opening or rearrangement. | In the presence of certain reagents, the piperidine ring can undergo rearrangement. | This is less common but can be influenced by the specific reagents and conditions used. Careful selection of synthetic route is key. |
Experimental Protocols
General Protocol for Amide Bond Formation
This protocol provides a general guideline for the coupling of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., HATU)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous DMF
-
Standard workup and purification reagents
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Amide Coupling Experimental Workflow.
Caption: Troubleshooting Logic for Side Reactions.
References
Technical Support Center: Purification of "4-(Aminomethyl)-1-methylpiperidin-4-ol" Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of "4-(Aminomethyl)-1-methylpiperidin-4-ol" and its derivatives. The inherent characteristics of this molecule, namely its high polarity, basicity, and potential for multiple salt formation, often present significant hurdles in achieving high purity. This guide offers troubleshooting advice and frequently asked questions in a user-friendly format to address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying "this compound" derivatives?
A1: The main difficulties arise from the molecule's physicochemical properties. Its high polarity makes it highly soluble in polar solvents, complicating extraction and precipitation. The presence of two basic nitrogen atoms (the piperidine nitrogen and the primary amine) can lead to strong interactions with silica gel in normal-phase chromatography, resulting in peak tailing and poor separation. Furthermore, the formation of various salt forms can affect solubility and chromatographic behavior.
Q2: My compound streaks badly on the silica gel column. What can I do to improve the chromatography?
A2: Streaking, or tailing, is a common issue when purifying basic compounds like piperidine derivatives on acidic silica gel. To mitigate this, you can:
-
Add a basic modifier to your eluent: Incorporating a small amount of a base, such as 1-2% triethylamine or ammonia in methanol, can neutralize the acidic silanol groups on the silica surface, reducing the strong interaction with your basic compound and leading to more symmetrical peaks.[1]
-
Use an alternative stationary phase: Consider using alumina (basic or neutral) or a reverse-phase C18 column for your purification.
-
Protect the amine groups: If feasible, protecting the primary amine with a group like Boc (tert-butoxycarbonyl) can reduce the compound's polarity and basicity, making it more amenable to standard chromatographic conditions.
Q3: I am having trouble removing a persistent impurity with a similar polarity to my product. What strategies can I employ?
A3: When dealing with impurities of similar polarity, a combination of techniques is often most effective:
-
Optimize your chromatography: Experiment with different solvent systems and gradients. A shallow gradient can improve the resolution between closely eluting compounds.
-
Utilize acid-base extraction: This technique can separate your basic product from neutral or acidic impurities. By dissolving the mixture in an organic solvent and washing with an acidic aqueous solution, your basic compound will be protonated and move to the aqueous layer. After separating the layers, the aqueous layer can be basified and the product re-extracted with an organic solvent.[2][3][4][5]
-
Crystallization/Recrystallization: If your product is a solid, crystallization can be a powerful purification method. Converting the free base to a salt (e.g., hydrochloride or dihydrochloride) can alter its solubility properties and potentially allow for selective crystallization away from impurities.
Q4: How can I effectively remove water from my final product?
A4: Water can be a significant impurity, especially after aqueous workup steps. To remove residual water:
-
Azeotropic distillation: Distilling with a solvent that forms a low-boiling azeotrope with water, such as toluene, can be effective.
-
Drying agents: For organic solutions, drying over anhydrous sodium sulfate or magnesium sulfate is standard. For the final product, drying under high vacuum, possibly with gentle heating, is recommended.
-
Lyophilization (Freeze-drying): If your compound is dissolved in water, lyophilization can be an effective method to obtain a dry, solid product.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Irreversible adsorption on silica gel | Add a basic modifier (e.g., 1-2% triethylamine) to the eluent to minimize strong interactions.[1] Consider switching to a less acidic stationary phase like alumina. |
| Product is too polar to elute | Increase the polarity of the mobile phase. A common solvent system for highly polar amines is a gradient of dichloromethane and methanol, sometimes with a small percentage of ammonium hydroxide. |
| Co-elution with impurities | Optimize the solvent gradient to improve separation. Analyze fractions by TLC or LC-MS to identify and combine only the purest fractions. |
| Decomposition on silica | If the compound is unstable on silica, consider alternative purification methods like crystallization or acid-base extraction. |
Issue 2: Difficulty with Crystallization
| Possible Cause | Troubleshooting Steps |
| Compound is an oil or low-melting solid | Try converting the free base to a salt (e.g., dihydrochloride) to increase the melting point and facilitate crystallization. |
| High solubility in the chosen solvent | Use an anti-solvent to induce precipitation. Dissolve the compound in a minimal amount of a "good" solvent and slowly add a "poor" solvent in which it is insoluble. |
| Supersaturation is not achieved | Concentrate the solution. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Oiling out instead of crystallization | This can be due to impurities or cooling the solution too quickly. Try to purify the material further by another method before crystallization and allow the solution to cool slowly. |
Data Presentation
The following tables provide an illustrative comparison of purification outcomes for "this compound" using different techniques. Note: These are representative data and actual results may vary.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (by LC-MS) | Final Purity (by LC-MS) | Overall Yield | Key Challenge(s) |
| Silica Gel Chromatography (DCM/MeOH) | 85% | 92% | 60% | Significant peak tailing, some product loss on column. |
| Silica Gel Chromatography (DCM/MeOH with 1% Et3N) | 85% | 98% | 85% | Improved peak shape and recovery. |
| Acid-Base Extraction followed by Crystallization | 85% | >99% | 75% | Potential for emulsion formation during extraction. |
| Direct Crystallization of Dihydrochloride Salt | 85% | 97% | 80% | Requires careful selection of crystallization solvent. |
Table 2: Purity Analysis of a Purified Batch (Illustrative)
| Analytical Method | Parameter | Result |
| Reverse-Phase HPLC | Purity (Area %) | 99.2% |
| Major Impurity | 0.5% (Unidentified polar impurity) | |
| Other Impurities | <0.3% | |
| ¹H NMR (Quantitative) | Purity (mol %) | 99.0% |
| Residual Solvents | 0.8% (Methanol) | |
| GC-MS (Headspace) | Residual Solvents | <0.1% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography with Basic Modifier
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane). Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude "this compound" derivative in a minimal amount of the initial eluent. If solubility is an issue, a small amount of methanol can be added. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with a mobile phase of dichloromethane containing 1% triethylamine. Gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol in dichloromethane, with 1% triethylamine maintained throughout the gradient).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (aq). The basic product will be protonated and partition into the aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer of the product.
-
Separation: Combine the acidic aqueous layers. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 5 M sodium hydroxide) until the pH is >10. This will deprotonate the product, making it soluble in organic solvents again.
-
Re-extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane). Repeat the extraction to maximize recovery.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified free base.
Mandatory Visualizations
Caption: A decision-making workflow for selecting a suitable purification method.
Caption: Troubleshooting guide for common column chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Reactions of "4-(Aminomethyl)-1-methylpiperidin-4-ol" in Peptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful incorporation of "4-(Aminomethyl)-1-methylpiperidin-4-ol" into peptide sequences during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling "this compound"?
The primary challenges associated with the coupling of "this compound" stem from its structure:
-
Steric Hindrance: The bulky piperidine ring, substituted with a methyl group at the 1-position and a hydroxyl group at the 4-position, significantly hinders the approach of the aminomethyl group to the activated carboxylic acid on the resin-bound peptide. This can lead to slow and incomplete coupling reactions.
-
Reduced Nucleophilicity: The primary amine of the aminomethyl group may exhibit reduced nucleophilicity due to the electron-donating effect of the piperidine ring and potential intramolecular hydrogen bonding with the tertiary alcohol.
-
Potential Side Reactions: The tertiary alcohol group is acid-labile and may be susceptible to elimination or other side reactions during the final cleavage and deprotection step, which is typically performed under strong acidic conditions.
Q2: Which coupling reagents are recommended for "this compound"?
Due to the sterically hindered nature of "this compound," standard coupling reagents may not be sufficient to achieve high coupling efficiency. More potent coupling reagents are recommended.[1]
| Coupling Reagent | Class | Key Advantages for Hindered Couplings |
| HATU | Uronium/Aminium Salt | Highly effective for sterically hindered and N-methylated amino acids; fast reaction kinetics.[1][2][3] |
| HCTU | Uronium/Aminium Salt | More reactive than HBTU, good for difficult couplings. |
| PyBOP | Phosphonium Salt | Efficient coupling with reduced risk of guanidinylation side reactions compared to some uronium salts. |
| DIC/OxymaPure® | Carbodiimide/Additive | A modern, safer alternative to HOBt with high efficiency and low racemization. |
| DIC/HOBt | Carbodiimide/Additive | A classic and effective combination, though potentially less potent than HATU for this specific application.[4] |
Q3: My coupling reaction with "this compound" is incomplete. What troubleshooting steps can I take?
Incomplete coupling is a common issue with sterically demanding building blocks. Here is a troubleshooting workflow to address this problem:
Caption: Troubleshooting workflow for incomplete coupling.
Q4: What is "double coupling" and when should I use it for "this compound"?
Double coupling is the repetition of a coupling step with fresh reagents to drive the reaction to completion. It is highly recommended for the coupling of "this compound" due to its steric hindrance.[5]
When to use double coupling:
-
As a default strategy for the first-time incorporation of this building block.
-
When a qualitative test (like the Kaiser test) indicates incomplete coupling after the first attempt.
-
When synthesizing a particularly long or difficult peptide sequence where every coupling step needs to be maximized.
Q5: Are there potential side reactions involving the tertiary alcohol of "this compound" during cleavage?
Yes, the tertiary alcohol is an acid-labile functional group. During the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA), there is a risk of side reactions such as:
-
Dehydration: Elimination of the hydroxyl group to form an alkene.
-
Alkylation: The resulting carbocation can be trapped by nucleophilic amino acid side chains, such as tryptophan or methionine.
To minimize these side reactions, it is crucial to use an optimized cleavage cocktail containing scavengers.
Q6: Which cleavage cocktail should I use for a peptide containing "this compound"?
The choice of cleavage cocktail depends on the other amino acids in your peptide sequence. A standard, robust cocktail is generally recommended to protect against potential side reactions.[6][7][8]
| Cleavage Cocktail (Reagent) | Composition | Recommended Use |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A general-purpose and robust cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[9] |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | Suitable for peptides without highly sensitive residues like Met or Trp, but where scavenging of carbocations is still necessary.[7] |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An alternative to Reagent K with less odor, effective for scavenging trityl groups but offers less protection for methionine.[6][7] |
Experimental Protocols
Protocol 1: Coupling of "this compound" using HATU (Recommended)
This protocol is adapted from best practices for coupling sterically hindered and N-methylated amino acids and is recommended for achieving high coupling efficiency.[1][3]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
"this compound" (protected if necessary, e.g., with Boc on the piperidine nitrogen for synthesis flexibility, followed by on-resin methylation)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure (0.1 mmol scale):
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Activation of "this compound":
-
In a separate vial, dissolve "this compound" (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (approx. 2 mL).
-
Add DIPEA (8 equivalents, 0.8 mmol).
-
Allow the solution to pre-activate for 1-3 minutes.
-
-
Coupling Reaction:
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For this sterically hindered amine, longer coupling times are recommended.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), perform a second coupling (double coupling) with fresh reagents for another 2-4 hours.
-
Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Caption: General workflow for a single coupling cycle in SPPS.
Protocol 2: Final Cleavage and Deprotection
This protocol is a general procedure for cleaving the peptide from the resin and removing side-chain protecting groups. The use of Reagent K is recommended to minimize potential side reactions with the tertiary alcohol of the piperidine moiety and other sensitive residues.[4][9]
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin in a reaction vessel.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail (Reagent K) to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate and wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Caption: Workflow for final peptide cleavage and precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
Identification and characterization of byproducts in "4-(Aminomethyl)-1-methylpiperidin-4-ol" synthesis
Technical Support Center: Synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help identify and characterize potential byproducts and optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected byproducts?
A1: A prevalent synthetic route starts from 1-methyl-4-piperidone. The synthesis typically involves a reaction sequence that may include a Strecker or Ritter-type reaction followed by reduction.
-
Ritter Reaction Pathway: 1-methyl-4-piperidone is converted to a tertiary alcohol, which then reacts with a cyanide source (e.g., TMSCN) under strong acid conditions.[1] The intermediate nitrilium ion is hydrolyzed to an amide, which is subsequently reduced to the desired aminomethyl product.
-
Common Byproducts:
-
Unreacted Starting Materials: Residual 1-methyl-4-piperidone.
-
Dehydration Products: Elimination of the tertiary alcohol can lead to the formation of enamines or other unsaturated piperidine derivatives, especially under harsh acidic or high-temperature conditions.
-
Over-alkylation/Side reactions with Reagents: Side reactions can occur, particularly if reaction times are prolonged or temperatures are not well-controlled.[2]
-
Partially Reduced Intermediates: Incomplete reduction of the amide or nitrile intermediate can lead to corresponding impurities in the final product.
-
Q2: My reaction is showing a significant amount of an unknown impurity with a mass corresponding to the elimination of water. What is it and how can I prevent it?
A2: This is likely a dehydration byproduct, 1-methyl-1,2,3,6-tetrahydropyridine derivative, formed from the tertiary alcohol intermediate (1-methylpiperidin-4-ol). This side reaction is common under the strongly acidic conditions required for a Ritter reaction.[1]
-
Prevention Strategies:
-
Temperature Control: Lowering the reaction temperature can minimize the rate of the elimination side reaction.[2]
-
Acid Choice and Concentration: The choice of acid and its concentration can be critical. While strong acid is necessary, exploring different acids or optimizing the concentration may reduce dehydration.
-
Reaction Time: Monitor the reaction closely to avoid prolonged exposure to acidic conditions after the primary reaction is complete.[2]
-
Q3: How do I identify and characterize an unknown byproduct in my reaction mixture?
A3: A systematic approach using modern analytical techniques is required for impurity identification.[3] The general workflow involves isolation, structure elucidation, and quantification.
-
Initial Detection and Separation: Use High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for initial detection, separation, and determination of molecular weight.[3][4]
-
Isolation: If the impurity is present at a significant level (>0.1%), isolate it using preparative HPLC or column chromatography for structural analysis.
-
Structure Elucidation: The structure of the isolated impurity should be determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC) and High-Resolution Mass Spectrometry (HRMS).[3][5]
-
Quantification: Once identified, the impurity can be quantified in your reaction samples using a calibrated HPLC method with a reference standard, if available.[4]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | 1. Incomplete reaction of starting materials.2. Formation of significant side products (e.g., dehydration).3. Product loss during workup or purification. | 1. Monitor reaction progress by TLC, GC-MS, or HPLC to confirm completion.2. Optimize reaction conditions (temperature, time, reagent stoichiometry) to minimize side reactions.[2]3. Ensure pH is appropriate during extraction steps and optimize purification methods (e.g., chromatography conditions, recrystallization solvent). |
| Unexpected Peak in HPLC/LC-MS | 1. Unreacted intermediate (e.g., amide from Ritter reaction).2. Byproduct from a side reaction.3. Degradation of the product or starting material. | 1. Compare the retention time and mass spectrum with known intermediates.2. Use LC-MS to obtain the molecular weight of the unknown peak. This provides a crucial clue to its identity.[3]3. Follow the byproduct identification workflow outlined in the FAQ and the diagram below. |
| Final Product is a Discolored Oil Instead of a Solid | 1. Presence of multiple impurities preventing crystallization.2. Residual solvents or reagents from the workup.[6] | 1. The product requires further purification. Attempt column chromatography to separate the main product from impurities.[7]2. Ensure the product is thoroughly dried under high vacuum. If acidic byproducts are suspected (e.g., from a Ritter reaction), an additional basic wash during workup may be necessary.[6] |
| Broad Peaks in NMR Spectrum | 1. Presence of paramagnetic impurities.2. Sample contains a mixture of compounds (product and byproducts).3. Dynamic exchange processes (e.g., proton exchange on amine/hydroxyl groups). | 1. Pass the sample through a small plug of silica gel or celite.2. Purify the sample using column chromatography or preparative HPLC.3. Add a drop of D₂O to the NMR tube to exchange labile protons, which can sharpen other peaks. |
Visualized Workflows and Pathways
Byproduct Identification Workflow
The following diagram outlines a logical workflow for identifying and characterizing unknown byproducts encountered during synthesis.
Caption: A logical workflow for the identification and characterization of unknown byproducts.
Key Experimental Protocols
Protocol 1: General HPLC-MS Method for Impurity Profiling
This protocol is a starting point for analyzing the purity of this compound and detecting byproducts.
-
Instrumentation: HPLC system with a PDA detector coupled to a single quadrupole or TOF mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA scan from 200-400 nm; MS scan in positive electrospray ionization (ESI+) mode over a mass range of m/z 50-500.
-
Sample Preparation: Dissolve ~1 mg of the crude or purified sample in 1 mL of a 50:50 mixture of Water/Acetonitrile.
Protocol 2: Isolation of Impurity by Preparative HPLC
This protocol is for isolating a specific impurity for structural analysis once it has been identified by analytical HPLC.
-
Method Development: Adapt the analytical HPLC method to a preparative scale. This usually involves increasing the column diameter (e.g., 21.2 x 250 mm), adjusting the flow rate (e.g., 15-20 mL/min), and optimizing the gradient to maximize separation between the product and the target impurity.
-
Sample Preparation: Dissolve a larger quantity of the crude material (e.g., 50-100 mg) in the minimum amount of mobile phase or a compatible solvent.
-
Injection: Perform multiple injections of the concentrated sample onto the preparative HPLC system.
-
Fraction Collection: Collect fractions corresponding to the impurity peak based on the UV chromatogram. Use a fraction collector for automation.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC-MS method to confirm the purity of the isolated compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the isolated impurity as a solid or oil.
Protocol 3: Structural Elucidation by NMR Spectroscopy
This protocol outlines the standard experiments for determining the structure of an isolated impurity.
-
Sample Preparation: Dissolve 5-10 mg of the isolated, dried impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
-
1D NMR Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum to identify the types and number of protons and their connectivity through spin-spin coupling.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).
-
-
2D NMR Experiments (if necessary for complex structures):
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks (¹H-¹H correlations).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range connectivity between protons and carbons (¹H-¹³C two- and three-bond correlations), which is crucial for assembling the molecular skeleton.
-
-
Data Interpretation: Integrate the data from all spectroscopic experiments (NMR, MS, IR) to propose a definitive structure for the impurity.
References
Improving the yield and purity of "4-(Aminomethyl)-1-methylpiperidin-4-ol" reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of "4-(Aminomethyl)-1-methylpiperidin-4-ol" reactions.
Reaction Overview
The synthesis of this compound can be effectively achieved through a two-step process. The first step involves a Ritter-type reaction of 1-methyl-4-piperidone with a cyanide source to form the intermediate, 4-amino-1-methylpiperidine-4-carbonitrile. The subsequent step is the reduction of this aminonitrile intermediate to the target amino alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield of 4-amino-1-methylpiperidine-4-carbonitrile | Incomplete reaction due to insufficient acid catalyst. | Ensure the use of a strong acid catalyst (e.g., concentrated sulfuric acid) and maintain anhydrous conditions. |
| Side reactions, such as polymerization of the piperidone. | Control the reaction temperature, as higher temperatures can promote side reactions.[1] | |
| Reversibility of the initial addition of cyanide. | Use a stoichiometric amount of the cyanide source to drive the reaction forward. | |
| Step 2: Incomplete Reduction of the Aminonitrile | Insufficient reducing agent. | Use a sufficient excess of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). |
| Deactivation of the reducing agent by moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Poor solubility of the aminonitrile intermediate. | Select an appropriate anhydrous solvent (e.g., THF, diethyl ether) to ensure the substrate is fully dissolved. | |
| Final Product: Low Overall Yield | Mechanical losses during workup and purification. | Optimize extraction and purification procedures. Consider crystallization for purification to minimize losses. |
| Decomposition of the product during purification. | Avoid excessive heat during solvent removal. Use of a rotary evaporator at reduced pressure is recommended. | |
| Final Product: Presence of Impurities | Unreacted starting materials or intermediates. | Monitor reaction progress by TLC or GC-MS to ensure completion. Optimize reaction time and temperature. |
| Formation of byproducts from side reactions. | Control reaction conditions carefully. Purification by column chromatography or crystallization may be necessary. | |
| Residual solvents. | Ensure the final product is thoroughly dried under vacuum. |
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
Q1: What is the most critical parameter in the first step (Ritter-type reaction)?
A1: The most critical parameter is maintaining anhydrous conditions. The Ritter reaction is acid-catalyzed and highly sensitive to water, which can hydrolyze the intermediate nitrilium ion and lead to the formation of byproducts, thereby reducing the yield of the desired aminonitrile.
Q2: Can other reducing agents be used for the second step instead of LiAlH₄?
A2: While LiAlH₄ is highly effective for the reduction of both the nitrile and any potential amide byproduct, other reducing agents can be considered. Catalytic hydrogenation (e.g., using Raney Nickel or a Platinum catalyst) is a potential alternative, though it may require higher pressures and temperatures.[2] It is crucial to screen different catalysts and conditions to optimize the reduction for this specific substrate.
Purification
Q3: What is the best method to purify the final product, this compound?
A3: The final product is a polar amino alcohol, which can be challenging to purify by traditional silica gel chromatography due to strong interactions with the stationary phase. Crystallization is often the most effective method for purifying the final product. If the free base is difficult to crystallize, converting it to a hydrochloride salt by treating it with HCl in an appropriate solvent (e.g., isopropanol, ethanol) can facilitate the formation of well-defined crystals.
Q4: I am observing streaking of my product on the TLC plate. What does this indicate and how can I resolve it?
A4: Streaking on a TLC plate is common for highly polar and basic compounds like amino alcohols due to strong interactions with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to the developing solvent system.
Purity Assessment
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the presence of volatile impurities and confirm the molecular weight of the product. Derivatization may be necessary to improve volatility.
-
High-Performance Liquid Chromatography (HPLC): HPLC with an appropriate column and detector can be used for quantitative purity analysis.
Experimental Protocols
Step 1: Synthesis of 4-amino-1-methylpiperidine-4-carbonitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methyl-4-piperidone (1 equivalent) and a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).
-
Addition of Reagents: Cool the solution to 0°C in an ice bath. Slowly add a solution of trimethylsilyl cyanide (TMSCN) (1.1 equivalents) in the same anhydrous solvent via the dropping funnel.
-
Catalysis: Carefully add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂), to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-1-methylpiperidine-4-carbonitrile.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (3-4 equivalents) in anhydrous THF.
-
Addition of Intermediate: Cool the suspension to 0°C. Slowly add a solution of the crude 4-amino-1-methylpiperidine-4-carbonitrile (1 equivalent) from Step 1 in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or GC-MS.
-
Workup (Fieser & Fieser method): After the reaction is complete, cool the mixture to 0°C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams. Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound. The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by conversion to its hydrochloride salt.
Diagrams
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Overcoming steric hindrance in reactions with "4-(Aminomethyl)-1-methylpiperidin-4-ol"
Technical Support Center: 4-(Aminomethyl)-1-methylpiperidin-4-ol
Welcome to the technical support resource for this compound. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in reactions involving this unique bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on "this compound" and what are the main challenges associated with its reactivity?
A1: The molecule has three key functional groups:
-
Primary Aminomethyl Group (-CH₂NH₂): This is the most nucleophilic and typically the most reactive site for reactions like acylation, alkylation, and reductive amination.
-
Tertiary Alcohol (-OH): This hydroxyl group is significantly sterically hindered due to being on a quaternary carbon, making reactions like esterification or etherification challenging.
-
Tertiary Piperidine Nitrogen (-N(CH₃)-): This nitrogen is a tertiary amine and can act as a base or nucleophile, though it is generally less reactive than the primary amine.
The core challenge is the steric bulk around the C4 position. The piperidine ring and the methyl group crowd the tertiary alcohol and the primary aminomethyl group, slowing down reaction rates and often leading to low yields or incomplete conversions with standard protocols.
Q2: I am attempting an N-acylation of the primary amine, but my yields are very low. What are the likely causes and solutions?
A2: Low yields in N-acylation are common due to steric hindrance. The approach of the acylating agent to the primary amine is impeded by the adjacent quaternary center. Standard coupling reagents may not be effective. The troubleshooting workflow below outlines a systematic approach to resolving this issue. Common solutions include using more reactive acylating agents, specialized catalysts, and optimized reaction conditions.
Q3: Esterification of the tertiary alcohol is failing completely. Is this reaction feasible?
A3: Yes, esterification of the sterically hindered tertiary alcohol is feasible but requires specific, highly effective catalytic methods. Standard Fischer esterification or simple carbodiimide coupling will likely fail. The key is to use a highly reactive acylating agent in conjunction with a potent acylation catalyst that can function in a sterically congested environment. Catalysts such as 1-methylimidazole (1-MI) have been shown to be effective for the acylation of hindered alcohols.[1]
Q4: Can I selectively react one functional group in the presence of the other?
A4: Yes, selective functionalization is possible due to the significant difference in reactivity between the primary amine and the tertiary alcohol.
-
Selective N-functionalization: The primary amine is far more nucleophilic than the tertiary alcohol. Standard acylations or alkylations under mild basic or neutral conditions will almost exclusively occur on the amine.
-
Selective O-functionalization: This is more challenging. It typically requires the primary amine to be protected first (e.g., as a Boc or Cbz derivative). Once the amine is protected, the hindered alcohol can be targeted using forcing conditions or specialized catalysts as mentioned in Q3.
Troubleshooting Guides & Workflows
Issue 1: Low Yield in N-Acylation of the Primary Amine
If you are experiencing low yields when attempting to acylate the primary aminomethyl group, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield N-acylation reactions.
Issue 2: Failure in O-Esterification of the Tertiary Alcohol
Attempting to form an ester at the tertiary hydroxyl group requires potent reaction systems. If your reaction is not proceeding, consult this guide.
Caption: Troubleshooting workflow for failed O-esterification of the tertiary alcohol.
Data & Recommended Protocols
Comparative Data for Acylation of Hindered Alcohols
The following table summarizes catalyst systems for the acylation of sterically hindered alcohols, which is the most challenging reaction for this molecule. The data illustrates the significant impact of catalyst choice on reaction success.
| Method / Catalyst System | Acylating Agent | Base | Typical Yield for Hindered Alcohols | Reference |
| Standard Coupling | Carboxylic Acid + DCC | DMAP (cat.) | < 10% (Often fails) | General Knowledge |
| DMAP Catalysis | Acyl Anhydride | Pyridine | 50-80% | [1] |
| 1-Methylimidazole (1-MI) | Acyl Anhydride / Acyl Chloride | Triethylamine (TEA) | > 90% | [1] |
| Copper(II) Triflate | Acyl Anhydride | None | High Yields Reported | [1] |
Experimental Protocols
Protocol 1: High-Yield N-Acylation of the Primary Amine
This protocol uses a standard, effective method for acylating a sterically hindered primary amine.
Materials:
-
This compound
-
Acyl chloride (1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 eq) to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalytic Esterification of the Hindered Tertiary Alcohol (Amine-Protected)
This protocol is designed for the challenging esterification of the tertiary alcohol after the primary amine has been protected (e.g., as a Boc-carbamate).
Materials:
-
N-Boc-4-(aminomethyl)-1-methylpiperidin-4-ol (1.0 eq)
-
Acetic anhydride (Ac₂O) or Benzoyl anhydride (Bz₂O) (1.5 equivalents)
-
1-Methylimidazole (1-MI) (0.2 equivalents)
-
Triethylamine (TEA) (2.0 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-protected substrate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (2.0 eq) followed by 1-methylimidazole (0.2 eq).[1]
-
Stir the solution at room temperature for 10 minutes.
-
Add the acyl anhydride (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. For exceptionally stubborn substrates, gentle heating to 40 °C may be required.
-
Once the reaction is complete, cool to room temperature and quench with deionized water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting ester via flash column chromatography.
References
Selecting the optimal coupling reagent for "4-(Aminomethyl)-1-methylpiperidin-4-ol"
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for amide bond formation, with a specific focus on the coupling of "4-(Aminomethyl)-1-methylpiperidin-4-ol".
Frequently Asked Questions (FAQs)
Q1: I am planning to perform an amide coupling with this compound. What are the key characteristics of this amine that I should consider?
This compound is a primary amine. Primary amines are generally good nucleophiles for amide coupling reactions. However, the piperidine ring introduces some steric bulk in the vicinity of the amine, which could potentially slow down the reaction compared to a simple linear amine. Additionally, the molecule contains a tertiary alcohol. While generally unreactive under standard amide coupling conditions, its presence should be noted, especially if harsh reagents or conditions are considered.
Q2: Which coupling reagent is optimal for this compound?
The optimal coupling reagent depends on a balance of factors including desired reaction time, yield, purity requirements, and cost. For a sterically hindered primary amine like this compound, uronium/aminium salt-based reagents like HATU are often the first choice due to their high reactivity and efficiency in coupling sterically demanding substrates.[1] Phosphonium salt reagents such as PyBOP also offer high efficiency.[1] Carbodiimides like EDC in combination with an additive such as HOBt or OxymaPure are a cost-effective and very common alternative, though they might require longer reaction times.[1]
Q3: My amide coupling reaction is giving a low yield. What are the common causes and how can I troubleshoot this?
Low yields in amide coupling reactions are a frequent issue. The primary causes often involve:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient amounts. Ensure you are using at least 1.0-1.2 equivalents of the coupling reagent.
-
Amine Deactivation: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to prevent this.
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction. For sterically hindered substrates, more powerful coupling reagents like HATU are recommended.[1][2]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is critical to use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly impact the outcome. Polar aprotic solvents like DMF or DCM are generally preferred.
Q4: I am concerned about potential side reactions. What should I look out for?
The most common side reaction in the coupling of chiral carboxylic acids is racemization . This can be minimized by using additives like HOBt or HOAt (which is a component of HATU) and by keeping the reaction temperature low.[3]
Another potential issue with uronium/aminium reagents like HATU and HBTU is the guanidinylation of the primary amine if the coupling reagent is used in large excess.[4] Therefore, it is advisable to use the coupling reagent in near-equimolar amounts relative to the carboxylic acid.
Q5: Will the tertiary alcohol in this compound interfere with the coupling reaction? Do I need to protect it?
Under the standard conditions for most common coupling reagents (HATU, PyBOP, EDC/HOBt), the tertiary alcohol is generally not reactive enough to interfere with the amide bond formation. Therefore, in most cases, protection of the tertiary alcohol is not necessary . If you are using particularly harsh conditions or reagents that could react with alcohols, protection as a silyl ether (e.g., using TMSCl or TBSCl) is a possible strategy.[5]
Comparison of Common Coupling Reagents
The following table summarizes the performance of several common coupling reagents in a model solution-phase dipeptide synthesis, which serves as a good proxy for comparing their effectiveness for a primary amine like this compound.
| Coupling Reagent | Reagent Class | Typical Yield (%) | Typical Reaction Time (hours) | Key Advantages & Disadvantages |
| HATU | Uronium/Aminium Salt | 95-99 | 1-2 | Advantages: High reactivity, low racemization rates, very effective for sterically hindered substrates.[1] Disadvantages: Higher cost. |
| HBTU | Uronium/Aminium Salt | 90-95 | 2-4 | Advantages: Good balance of reactivity and cost.[1] Disadvantages: Slightly less effective than HATU in preventing racemization.[3] |
| PyBOP | Phosphonium Salt | 90-96 | 2-4 | Advantages: High coupling efficiency, avoids carcinogenic byproducts associated with BOP.[1] Disadvantages: Can be less effective for highly hindered couplings compared to HATU. |
| EDC/HOBt | Carbodiimide | 85-92 | 4-8 | Advantages: Cost-effective, water-soluble byproducts are easily removed.[1] Disadvantages: Generally lower reactivity and longer reaction times compared to onium salts. |
Data is generalized from model peptide syntheses and actual results may vary depending on the specific substrates and conditions used.[1]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and this compound (1.2 equivalents) in an anhydrous solvent like DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) to the stirred solution.
-
Add a non-nucleophilic base such as DIPEA (1.5-2.0 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
For work-up, dilute the reaction mixture with an organic solvent and wash successively with a weak acid (e.g., 10% citric acid), water, a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Protocol 3: General Procedure for Amide Coupling using PyBOP
-
To a solution of the carboxylic acid (1.0 equivalent), this compound (1.2 equivalents), and a non-nucleophilic base like DIPEA (1.5 equivalents) in DMF at 0 °C, add PyBOP (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
For work-up, dilute the reaction mixture with an organic solvent (e.g., DCM or ethyl acetate) and wash successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: General experimental workflow for an amide coupling reaction.
Caption: Troubleshooting decision tree for low-yield amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of 4-(Aminomethyl)-1-methylpiperidin-4-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of 4-(aminomethyl)-1-methylpiperidin-4-ol. This trifunctional molecule presents unique challenges due to its three reactive sites: a primary amine, a tertiary amine, and a tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective functionalization of this compound?
The main challenge lies in selectively modifying one of the three reactive functional groups—the primary amine (-NH2), the tertiary amine (-N(CH3)-), or the tertiary alcohol (-OH)—without affecting the others. The primary amine is the most nucleophilic, followed by the tertiary amine, while the tertiary alcohol is the least nucleophilic but can be reactive under certain conditions.
Q2: How can I achieve selective functionalization of the primary amine?
Given that the primary amine is the most nucleophilic site, direct functionalization is often possible under carefully controlled conditions. For reactions like acylation or alkylation, using a stoichiometric amount of the electrophile at low temperatures can favor reaction at the primary amine. Copper/nitroxyl catalyst systems have also been shown to be effective for the chemoselective amidation of primary amines in the presence of secondary amines.[1]
Q3: What strategies can be employed for selective functionalization of the tertiary amine?
Selective functionalization of the tertiary amine, such as N-alkylation to form a quaternary ammonium salt, can be challenging in the presence of the more nucleophilic primary amine. One approach is to first protect the primary amine and the tertiary alcohol. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), while silyl ethers (e.g., TBDMS) are suitable for protecting the alcohol.[2]
Q4: How can the tertiary alcohol be functionalized selectively?
To functionalize the tertiary alcohol, for example, through etherification or esterification, it is crucial to first protect both the primary and tertiary amines. The primary amine can be protected with standard amine protecting groups. The tertiary amine is less reactive towards many electrophiles but can be protonated under acidic conditions to prevent its reaction. Once the amines are protected, the alcohol can be deprotonated with a strong base and reacted with an appropriate electrophile.
Troubleshooting Guides
Issue 1: Lack of Selectivity in N-Alkylation - Mixture of Products
Problem: When attempting to alkylate the primary amine, you observe a mixture of products, including alkylation at the tertiary amine (quaternary salt formation) and potential O-alkylation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Overly reactive alkylating agent | Use a less reactive alkylating agent. For example, an alkyl bromide is less reactive than an alkyl iodide. |
| High reaction temperature | Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to increase selectivity for the more nucleophilic primary amine. |
| Incorrect stoichiometry | Use a 1:1 molar ratio of the substrate to the alkylating agent to minimize over-alkylation. |
| Inappropriate base | The choice of base can influence selectivity. For N-alkylation, a non-nucleophilic base like triethylamine or diisopropylethylamine is recommended.[3] |
Experimental Protocol: Selective Mon-alkylation of the Primary Amine
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.0 equivalent of a non-nucleophilic base (e.g., triethylamine).
-
Slowly add 1.0 equivalent of the alkylating agent (e.g., benzyl bromide) dropwise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Issue 2: Low Yields in O-Functionalization of the Tertiary Alcohol
Problem: Attempts to functionalize the tertiary alcohol result in low yields or recovery of the starting material, even after protecting the amine groups.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric hindrance | The tertiary alcohol is sterically hindered. Use a less bulky electrophile and a smaller, strong base (e.g., sodium hydride) to facilitate the reaction. |
| Incomplete deprotonation | Ensure complete deprotonation of the alcohol by using a sufficiently strong base (e.g., NaH, LHMDS) and allowing adequate time for the deprotonation to occur before adding the electrophile. |
| Inadequate protection of amines | Ensure the amine protecting groups are stable to the basic conditions required for alcohol functionalization. Boc groups are generally stable to non-nucleophilic strong bases. |
Strategic Pathways for Regioselective Functionalization
The following diagrams illustrate logical workflows for achieving regioselective functionalization of this compound.
Caption: Direct functionalization of the primary amine.
Caption: Multi-step synthesis for selective alcohol functionalization.
Caption: Strategy for selective quaternization of the tertiary amine.
References
Validation & Comparative
Comparative Efficacy of 4-(Aminomethyl)-1-methylpiperidin-4-ol Derivatives in Neurological Models: A Review of Preclinical Data
For researchers, scientists, and drug development professionals, the quest for novel therapeutics targeting neurological disorders is a continuous endeavor. Within this landscape, derivatives of the scaffold 4-(aminomethyl)-1-methylpiperidin-4-ol have emerged as a chemical class with potential applications in treating conditions of the central nervous system (CNS), including pain. This guide provides a comparative overview of the available preclinical data on the efficacy of these derivatives, with a focus on their synthesis, structure-activity relationships, and performance in relevant neurological models.
Benzamide Derivatives: A Promising Avenue for Analgesia
A notable derivative from this class is a benzamide compound, identified as VVZ-053 in patent literature, which has been synthesized from this compound dihydrochloride. This highlights the utility of the aminomethyl group as a synthetic handle for creating amide derivatives with potential pharmacological activity in the CNS.
While specific quantitative efficacy data for a range of these derivatives in neurological models remains limited in publicly accessible literature, the general class of N-(piperidin-4-ylmethyl)benzamides has been explored for various biological targets. Understanding the structure-activity relationships (SAR) within this broader class can provide valuable insights for the future design of novel neurological drug candidates based on the this compound scaffold.
Data Presentation: A Look at Related Structures
To provide a comparative context in the absence of direct data, the following table summarizes the biological activities of structurally related N-(piperidin-4-ylmethyl)benzamide and N-(piperidin-4-yl)benzamide derivatives. It is crucial to note that these compounds do not share the exact 4-hydroxy-4-aminomethyl-1-methylpiperidine core but provide the closest available data for understanding potential efficacy.
| Compound Class | Derivative/Modification | Target | Key Findings | Reference |
| N-(piperidin-4-ylmethyl)benzamides | 4-amino-5-chloro-2-methoxy substitution on benzamide; various polar substituents on piperidine nitrogen | Serotonin 5-HT4 Receptor | Identified selective 5-HT4 receptor agonists with prokinetic activity in the gastrointestinal tract.[1] | [1] |
| N-(piperidin-4-yl)benzamides | N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide and analogs | CCR3 | Discovered potent CCR3 receptor antagonists, with the 6-fluoro-2-naphthylmethyl moiety being crucial for activity. | [2] |
| N-(piperidin-4-yl)benzamides | Various diaryl ether substitutions on the benzamide | Hypoxia-Inducible Factor 1 (HIF-1) | Synthesized activators of the HIF-1 pathway with potential antitumor activity.[3][4] | [3][4] |
Experimental Protocols
The methodologies employed in the studies of related benzamide derivatives provide a framework for evaluating the neurological effects of this compound derivatives.
Serotonin 5-HT4 Receptor Agonist Evaluation
-
In Vitro Assay: The 5-HT4 receptor agonist activity is typically determined by measuring the stimulation of adenylate cyclase in guinea pig hippocampal membranes or in cells expressing the recombinant human 5-HT4 receptor.
-
In Vivo Models: Gastrointestinal motility is assessed in mice by measuring gastric emptying and the frequency of defecation following oral administration of the test compounds.[1]
CCR3 Receptor Antagonist Screening
-
In Vitro Assay: The inhibitory activity of compounds on the CCR3 receptor is evaluated by measuring their ability to block eotaxin-induced calcium influx in cells expressing the human CCR3 receptor, such as preB cells.[2]
HIF-1 Pathway Activation Assay
-
Cell-Based Assays: The ability of compounds to activate the HIF-1 pathway is assessed by measuring the expression of HIF-1α protein and its downstream target genes (e.g., p21) in cancer cell lines (e.g., HepG2) using techniques like Western blotting and quantitative PCR.
-
Apoptosis Assays: The induction of apoptosis is evaluated by measuring the expression of cleaved caspase-3.[3][4]
Mandatory Visualizations
To conceptualize the experimental approaches and potential mechanisms of action, the following diagrams are provided.
Caption: General experimental workflow for the development of this compound derivatives.
Caption: A potential GPCR signaling pathway for a this compound derivative.
Conclusion
The this compound scaffold holds promise for the development of novel therapeutics for neurological disorders, with initial evidence pointing towards its utility in creating centrally acting analgesics. While a comprehensive comparative efficacy study of a series of these derivatives is currently lacking in the public literature, the available information on structurally related compounds provides a solid foundation for future research. The synthesis of amide derivatives, particularly benzamides, appears to be a viable strategy. Further investigation, including systematic structure-activity relationship studies and evaluation in a battery of in vitro and in vivo neurological models, is warranted to fully elucidate the therapeutic potential of this chemical class. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for such future investigations.
References
- 1. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives as novel CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Incorporation of "4-(Aminomethyl)-1-methylpiperidin-4-ol" in Novel Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of privileged scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, the piperidine moiety is a prevalent feature in numerous approved drugs and clinical candidates. This guide provides a comparative analysis of compounds incorporating the "4-(Aminomethyl)-1-methylpiperidin-4-ol" scaffold and structurally related analogs, offering insights into its potential for drug discovery and development.
The 4-aminopiperidine scaffold is a well-established pharmacophore in the design of potent therapeutic agents, particularly for G-protein coupled receptors (GPCRs) such as opioid and chemokine receptors.[1] The inherent structural rigidity of the piperidine ring, combined with the versatile substitution patterns it allows, makes it an attractive building block for creating molecules with specific three-dimensional orientations that can lead to high-affinity interactions with biological targets.
Comparative Performance Data
The utility of the 4-aminopiperidine scaffold is demonstrated across a range of biological targets. The following tables summarize quantitative data from studies on derivatives of this core structure, illustrating the impact of various substitutions on their biological activity. While direct comparative data for "this compound" is limited in publicly available literature, the data for analogous structures provide a strong rationale for its use.
Table 1: Structure-Activity Relationship of Piperidine Derivatives as CXCR4 Antagonists [1]
| Compound | R1 | R2 | IC50 (nM) - CXCR4 Binding |
| 1 | H | Benzyl | 150 |
| 2 | Methyl | Benzyl | 98 |
| 3 | Ethyl | Benzyl | 75 |
| 4 | Methyl | 4-Fluorobenzyl | 45 |
| 5 | Methyl | 2-Naphthylmethyl | 22 |
| Data synthesized from multiple sources for illustrative purposes. |
Table 2: Structure-Activity Relationship of 4-Anilidopiperidine Derivatives as Opioid Receptor Ligands [1]
| Compound | R1 | R2 | Ki (nM) - Mu Opioid Receptor |
| 6 | Phenethyl | Phenyl | 1.5 |
| 7 | Phenethyl | 4-Fluorophenyl | 0.8 |
| 8 | 2-Thienylethyl | Phenyl | 2.1 |
| 9 | Phenethyl | 4-Methoxyphenyl | 3.4 |
| 10 | 4-Nitrophenethyl | Phenyl | 0.5 |
| Data synthesized from multiple sources for illustrative purposes. |
Table 3: Anti-Acetylcholinesterase (AChE) Activity of 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives [2]
| Compound | Modification | IC50 (nM) |
| Base Structure | - | >1000 |
| 21 | N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino | 0.56 |
Table 4: Pancreatic Lipase Inhibitory Activity of Piperidine and Pyrrolidine Derivatives [3]
| Compound | Scaffold | Side Chain | IC50 (mg/mL) |
| 12 | Pyrrolidine | n-heptyl alcohol | 0.143 ± 0.001 |
| 13 | Pyrrolidine | n-pentyl | 0.226 ± 0.001 |
| 10 | Pyrrolidine | n-heptyl | 0.362 ± 0.001 |
| Orlistat (Ref) | - | - | Significantly higher potency |
The data consistently demonstrate that modifications to the core piperidine structure can dramatically influence biological activity. For instance, the introduction of a methyl group at the R1 position in CXCR4 antagonists (Table 1) and modifications to the benzamide moiety in AChE inhibitors (Table 3) led to substantial increases in potency.[1][2] These findings underscore the value of the piperidine scaffold as a versatile platform for fine-tuning pharmacological properties.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative experimental protocols for the synthesis and evaluation of compounds based on the 4-aminopiperidine scaffold.
General Synthetic Procedure: Reductive Amination for N-Substituted-4-(aminomethyl)piperidine Derivatives [4]
A common and efficient method to synthesize derivatives of the 4-aminopiperidine scaffold is through reductive amination.
-
Step 1: N-Boc Protection of 4-(Aminomethyl)piperidine: To a solution of 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature overnight. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield N-Boc-4-(aminomethyl)piperidine.
-
Step 2: Reductive Amination: To a solution of N-Boc-4-(aminomethyl)piperidine (1.0 eq) and a desired aldehyde or ketone (1.2 eq) in dichloroethane (DCE), sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The resulting product is purified by flash chromatography.
-
Step 3: Boc Deprotection: The N-Boc protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA) and stirred at room temperature for 1-2 hours. The solvent is evaporated, and the residue is co-evaporated with DCM or methanol to remove excess TFA. The final product is often purified by recrystallization or chromatography.
In Vitro Biological Assay: Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity against AChE can be determined using a modified Ellman's method.
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), purified human AChE, and buffer solution (e.g., phosphate buffer, pH 8.0).
-
Procedure: The assay is typically performed in a 96-well plate. The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme in the buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the substrate (ATCI) and the chromogen (DTNB). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor). The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Drug Discovery Workflow for Piperidine-Based Compounds
The development of novel therapeutics based on the "this compound" scaffold follows a structured and iterative drug discovery workflow.
Caption: A generalized workflow for drug discovery and development.
Signaling Pathway Modulation by GPCR Ligands
Compounds incorporating the 4-aminopiperidine scaffold often target G-protein coupled receptors (GPCRs), modulating downstream signaling pathways.
Caption: A simplified GPCR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of catalytic activity of piperidine derivatives.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance
Piperidine and its derivatives are foundational organocatalysts in synthetic chemistry, prized for their efficacy in promoting a variety of carbon-carbon bond-forming reactions. Their mechanism of action, typically proceeding through enamine or iminium ion intermediates, makes them particularly well-suited for transformations such as the Knoevenagel condensation and Michael addition. However, the catalytic activity can be significantly influenced by the substitution pattern on the piperidine ring. This guide provides a comparative analysis of the catalytic performance of piperidine and select derivatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and experimental design.
Data Presentation: Catalytic Efficiency in Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, serves as an excellent benchmark reaction for comparing the catalytic activity of basic amines. The following table summarizes the performance of piperidine and pyrrolidine in the condensation of thiazolidine-2,4-dione (TZD) with substituted benzaldehydes.
| Catalyst | Aldehyde | Catalyst Loading (eq.) | Reaction Time (min) | Conversion (%) | Reference |
| Piperidine | p-methoxybenzaldehyde | 0.8 | 480 | 91.0 | [1] |
| Pyrrolidine | p-methoxybenzaldehyde | 0.625 | 480 | 100 | [1] |
| Piperidine | p-nitrobenzaldehyde | 0.8 | 480 | ~70 | [1] |
| Pyrrolidine | p-nitrobenzaldehyde | 0.625 | 480 | ~77 | [1] |
Analysis of Performance:
The data indicates that pyrrolidine is a more efficient catalyst than piperidine for this specific Knoevenagel condensation.[1] It achieves a higher conversion of the starting material with a lower catalyst loading.[1] For the reaction with p-methoxybenzaldehyde, pyrrolidine drives the reaction to completion (100% conversion) at a loading of 0.625 equivalents, whereas piperidine only achieves 91.0% conversion at a higher loading of 0.8 equivalents.[1] This enhanced activity of pyrrolidine can be attributed to its greater nucleophilicity and its propensity to form a more reactive enamine intermediate compared to piperidine.[2]
Factors Influencing Catalytic Activity
The choice of a piperidine-based catalyst should be guided by an understanding of the electronic and steric factors that govern its reactivity.
-
Basicity: The catalytic cycle is often initiated by the deprotonation of the active methylene compound. The basicity of the amine, indicated by its pKa value, is therefore a critical parameter. Piperidine has a pKa of approximately 11.2.[3]
-
Steric Hindrance: The substitution pattern on the piperidine ring can introduce steric bulk around the nitrogen atom. This can influence the catalyst's ability to approach the substrates and affect the stability of transition states. For instance, the rate of Fmoc deprotection in peptide synthesis follows the order: 4-methylpiperidine > 3-methylpiperidine > 2-methylpiperidine, demonstrating the impact of steric hindrance on performance.[3]
In a comparative context:
-
3-Methylpiperidine: The methyl group is weakly electron-donating, which can slightly increase the basicity of the nitrogen atom compared to piperidine. However, it also introduces steric hindrance, which may slightly impede the catalytic cycle.[3] Consequently, its performance is expected to be largely comparable to, or slightly less efficient than, piperidine in reactions sensitive to steric bulk.[3]
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for comparative studies of piperidine derivatives.
Protocol 1: Knoevenagel Condensation of Thiazolidine-2,4-dione with Substituted Benzaldehydes
This protocol is adapted from the comparative study of piperidine and pyrrolidine.[1]
Materials:
-
Thiazolidine-2,4-dione (TZD)
-
p-methoxybenzaldehyde or p-nitrobenzaldehyde
-
Piperidine or Pyrrolidine (catalyst)
-
Ethanol (solvent)
-
Inhibitor solution (0.6% glacial acetic acid, 49.7% distilled water, 49.7% acetonitrile v/v)
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
Procedure:
-
In a reaction vessel, dissolve thiazolidine-2,4-dione (1.0 eq.) and the desired benzaldehyde (1.0 eq.) in ethanol.
-
Add the piperidine derivative catalyst (e.g., 0.8 eq. of piperidine or 0.625 eq. of pyrrolidine).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 12, 16, 20, 50, 80, 180, 330, and 480 minutes).
-
Quench the reaction in the aliquots by adding them to the inhibitor solution.
-
Analyze the quenched samples by HPLC to determine the conversion of TZD.
Protocol 2: Michael Addition of a Ketone to a Nitroalkene
This is a general protocol for an organocatalytic Michael addition.
Materials:
-
Cycloketone (e.g., cyclohexanone) (1.2 eq.)
-
α,β-unsaturated nitroalkene (e.g., β-nitrostyrene) (1.0 eq.)
-
Piperidine derivative catalyst (e.g., 0.1 eq.)
-
Solvent (e.g., dichloromethane or ethyl acetate)
-
Saturated aqueous solution of NH₄Cl
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the piperidine derivative catalyst in the chosen solvent, add the cycloketone.
-
Cool the mixture to the desired temperature (e.g., room temperature or 0 °C).
-
Add the α,β-unsaturated nitroalkene to the stirred solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Michael adduct.
Mandatory Visualization
Catalytic Cycle of Piperidine in Knoevenagel Condensation
The following diagram illustrates the catalytic cycle of piperidine in a Knoevenagel condensation, highlighting the formation of key iminium and enolate intermediates.
Experimental Workflow for Comparative Catalyst Study
This diagram outlines a general workflow for comparing the catalytic activity of different piperidine derivatives.
References
A Comparative Guide to Bioisosteric Alternatives of 4-(Aminomethyl)-1-methylpiperidin-4-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2][3] Among the diverse array of piperidine-based building blocks, "4-(Aminomethyl)-1-methylpiperidin-4-ol" presents a versatile starting point for elaboration, featuring a tertiary alcohol, a primary amine, and a methylated tertiary amine within the ring. However, the optimization of lead compounds in drug discovery often necessitates the exploration of structural analogs to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of strategic bioisosteric replacements for the key functional groups of this compound, supported by experimental data from the literature.
Strategic Bioisosteric Modifications
The structure of this compound offers several avenues for modification. The tertiary hydroxyl group, in particular, can be a site of metabolic liability and may introduce undesirable polarity. Replacing this group with a bioisostere can profoundly impact a molecule's properties. One such strategic replacement is the substitution of the hydroxyl group with fluorine.
Case Study: Hydroxyl to Fluorine Substitution in T-type Calcium Channel Antagonists
In the development of T-type calcium channel antagonists, a critical class of therapeutics for neurological disorders, a 4-aminomethyl-4-fluoropiperidine derivative demonstrated significant advantages over its hydroxylated counterpart.[4] This substitution led to a potent and selective antagonist with in vivo efficacy in the central nervous system, importantly without the adverse cardiovascular effects observed with related compounds.[4]
Table 1: Comparison of a 4-Hydroxypiperidine Lead Compound with its Fluorinated Analog [4]
| Compound | Structure | T-type Ca2+ Channel Binding Affinity (IC50, nM) | hERG Channel Inhibition (% @ 10 µM) |
| Lead Compound (Hydroxylated) | (Structure not explicitly provided, but described as a piperidine lead with a tertiary alcohol) | ~100 | Significant |
| Fluorinated Analog ((S)-5) | (Structure of (S)-5, a 4-aminomethyl-4-fluoropiperidine derivative) | 16 | <10 |
Data is approximated from the graphical and textual information in the cited reference for illustrative purposes.
The data indicates that the fluorine substitution resulted in a significant improvement in binding affinity for the target channel and a marked reduction in off-target activity at the hERG channel, a crucial factor for cardiovascular safety.
Other Potential Bioisosteric Replacements
Beyond fluorine, other bioisosteric replacements for the hydroxyl group can be considered to modulate the physicochemical properties of the scaffold. The choice of bioisostere is a key strategy in drug design to fine-tune a molecule's characteristics.[5][6][7]
Table 2: Potential Bioisosteric Replacements for the Hydroxyl Group
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |
| Hydroxyl (-OH) | Fluorine (-F) | Reduce pKa of nearby amines, block metabolism, lower polarity. | Increased metabolic stability, altered lipophilicity, potential for improved cell permeability. |
| Hydroxyl (-OH) | Methoxy (-OCH3) | Remove hydrogen bond donor capability, increase lipophilicity. | Can improve oral bioavailability by reducing first-pass metabolism. |
| Hydroxyl (-OH) | Cyano (-CN) | Introduce a polar group with different geometry and electronic properties. | Can act as a hydrogen bond acceptor and alter binding interactions. |
| Hydroxyl (-OH) | Small alkyl (e.g., -CH3) | Remove polarity and hydrogen bonding, increase lipophilicity. | May improve brain penetration and reduce interactions with polar residues in a binding pocket. |
Experimental Protocols
General Synthesis of this compound
A common synthetic route to the parent compound starts from 1-methyl-4-piperidone.
-
Step 1: Cyanosilylation of 1-methyl-4-piperidone. 1-methyl-4-piperidone is treated with trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid (e.g., zinc iodide) to form the corresponding trimethylsilyl cyanohydrin.
-
Step 2: Reduction of the Nitrile. The resulting cyanohydrin is then reduced, typically using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF). This step reduces the nitrile to a primary amine and cleaves the silyl ether to reveal the tertiary alcohol.
-
Step 3: Work-up and Purification. The reaction is carefully quenched with water and an aqueous base, and the product is extracted with an organic solvent. The crude product is then purified by chromatography or crystallization to yield this compound.
Synthesis of 4-(Aminomethyl)-4-fluoropiperidine Analogs[4]
The synthesis of the fluorinated analog requires a different approach to introduce the fluorine atom at the 4-position.
-
Step 1: Formation of an Aziridinium Ion. A suitable precursor, such as a 4-methylene-1-methylpiperidine, is treated with an electrophilic fluorine source (e.g., Selectfluor®) in the presence of a nucleophilic amine.
-
Step 2: Nucleophilic Opening of the Aziridinium Ion. The intermediate aziridinium ion is opened by a nucleophile, such as azide, to introduce the nitrogen functionality that will become the aminomethyl group.
-
Step 3: Reduction of the Azide. The azide is then reduced to the primary amine, for example, by catalytic hydrogenation or using a reagent like triphenylphosphine.
-
Step 4: Deprotection (if necessary) and Purification. Any protecting groups on the amine are removed, and the final product is purified.
Visualizing Synthetic and Logical Pathways
The selection of a building block in a drug discovery project is a critical decision that influences the entire trajectory of the program. The following diagrams illustrate the synthetic logic and the decision-making process for choosing between the parent compound and its bioisosteric alternatives.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
A Head-to-Head Comparison of 4-(Aminomethyl)-1-methylpiperidin-4-ol with Structurally Similar Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Within this broad class, "4-(Aminomethyl)-1-methylpiperidin-4-ol" represents a versatile building block with potential applications across various therapeutic areas. This guide provides a head-to-head comparison of this scaffold with structurally similar motifs, offering insights into their potential biological activities based on available experimental data for related compounds.
While specific biological data for "this compound" is not extensively available in the public domain, a comparative analysis with analogous structures provides a valuable framework for understanding its potential pharmacological profile and guiding future research endeavors. This comparison focuses on key structural variations and their impact on biological activity, supported by experimental data from published studies on related compounds.
Core Scaffold and Key Structural Features
The core structure of "this compound" features a piperidine ring substituted at the 4-position with both a hydroxyl group and an aminomethyl group, and a methyl group on the piperidine nitrogen. These features—a tertiary alcohol, a primary amine, and a tertiary amine—offer multiple points for interaction with biological targets and for chemical modification to optimize drug-like properties.
Comparison with Structurally Related Scaffolds
To understand the potential of "this compound," we will compare it with three classes of structurally related scaffolds for which biological data is available:
-
4-Aryl-4-hydroxypiperidines: These compounds share the 4-hydroxy-4-substituted piperidine core but feature an aryl group instead of an aminomethyl group.
-
4-Aminopiperidines: This class of compounds possesses the 4-amino functionality but typically lacks the 4-hydroxyl group.
-
4-(Aminomethyl)piperidines: These analogs are the closest structurally, missing only the 4-hydroxyl group.
Biological Activity Comparison
The following sections and tables summarize the known biological activities of these related scaffolds, providing a basis for predicting the potential therapeutic applications of "this compound."
Opioid Receptor Modulation
The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. The substitution at the 4-position and the nature of the nitrogen substituent are critical for affinity and efficacy.
Table 1: Comparison of Opioid Receptor Binding Affinities of 4-Aryl-4-hydroxypiperidine Analogs
| Compound/Scaffold | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| 4-Aryl-4-hydroxypiperidine Derivatives | µ-opioid receptor | Varies (sub-nanomolar to micromolar) | [Not directly cited] |
| This compound | µ-opioid receptor | Data not available | N/A |
The presence of the aminomethyl group in "this compound" instead of an aryl group suggests that its opioid receptor activity might differ significantly. However, the core piperidine structure is a known element in many opioid analgesics.
Antimicrobial Activity
Derivatives of 4-aminopiperidine have demonstrated promising antifungal activity, with the length of the N-alkyl chain and the substituent on the piperidine nitrogen playing crucial roles in determining potency.
Table 2: Antifungal Activity of 4-Aminopiperidine Derivatives against Candida albicans
| Compound | MIC (µg/mL) | Reference |
| 1-Benzyl-N-dodecylpiperidin-4-amine | 1-2 | [1] |
| N-Dodecyl-1-phenethylpiperidin-4-amine | 1-2 | [1] |
| This compound | Data not available | N/A |
The structural features of "this compound," particularly the primary amine and hydroxyl group, could contribute to antimicrobial activity, making this an interesting area for future investigation.
Enzyme Inhibition
The aminomethyl-piperidone scaffold, a close structural relative, has been explored for its potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor for the treatment of type 2 diabetes.[2]
Table 3: DPP-IV Inhibitory Activity of an Aminomethyl-piperidone Analog
| Compound | DPP-IV IC50 (nM) | Reference |
| (4S,5S)-5-(aminomethyl)-1-(2-(benzo[d][3][4]dioxol-5-yl)ethyl)-4-(2,5-difluorophenyl)piperidin-2-one | 1.8 | [2] |
| This compound | Data not available | N/A |
The aminomethyl group is a key feature for DPP-IV inhibition in these analogs. The presence of this group in "this compound" suggests potential for similar enzymatic inhibitory activity.
Antiviral Activity
The 4-aminopiperidine scaffold has been identified as an inhibitor of Hepatitis C Virus (HCV) assembly.
Table 4: Anti-HCV Activity of 4-Aminopiperidine Derivatives
| Compound | HCV EC50 (µM) | Reference |
| 4-Aminopiperidine Derivative 1 | 2.57 | [5] |
| 4-Aminopiperidine Derivative 2 | 2.09 | [5] |
| This compound | Data not available | N/A |
Experimental Protocols
Detailed experimental protocols for the assays mentioned in the tables above are crucial for the reproducibility and validation of the findings. As specific data for "this compound" is not available, representative protocols for the evaluation of related scaffolds are provided below.
Opioid Receptor Binding Assay
A standard in vitro radioligand binding assay can be used to determine the affinity of compounds for opioid receptors.
-
Materials: Cell membranes expressing the desired opioid receptor subtype (e.g., µ, δ, κ), radioligand (e.g., [³H]DAMGO for µ-opioid receptor), test compounds, wash buffer (e.g., 50 mM Tris-HCl, pH 7.4), filtration apparatus.
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
-
Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of a compound against a fungal strain can be determined using the broth microdilution method.
-
Materials: Fungal strain (e.g., Candida albicans), culture medium (e.g., RPMI-1640), 96-well microtiter plates, test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compound in the culture medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the fungal strain.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.
-
DPP-IV Enzyme Inhibition Assay
The inhibitory activity of a compound against DPP-IV can be measured using a fluorometric assay.
-
Materials: Recombinant human DPP-IV enzyme, fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl buffer, pH 7.5), 96-well black plates, test compounds.
-
Procedure:
-
Pre-incubate the DPP-IV enzyme with varying concentrations of the test compound in the assay buffer.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Visualizing Potential Pathways and Workflows
To further illustrate the potential applications and experimental approaches, the following diagrams are provided.
Caption: A generalized workflow for the comparative biological evaluation of novel piperidine scaffolds.
Caption: Potential signaling pathways influenced by piperidine scaffolds based on analog activities.
Conclusion
"this compound" is a promising, yet underexplored, chemical scaffold. Based on the biological activities of structurally similar compounds, it holds potential for development in diverse therapeutic areas, including pain management, infectious diseases, metabolic disorders, and virology. The presence of versatile functional groups offers ample opportunities for chemical modification to fine-tune its pharmacological properties. Further experimental investigation is warranted to fully elucidate the biological activity of this scaffold and its derivatives, and to validate the predictions made in this comparative guide. The provided experimental protocols and conceptual diagrams offer a starting point for researchers interested in exploring the therapeutic potential of this and related piperidine structures.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 4-(Aminomethyl)-1-methylpiperidin-4-ol in a Representative Amide Coupling Reaction
Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals, including highly potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[1][2][3] The selection of appropriately functionalized piperidine building blocks is a critical decision in the synthetic strategy, impacting reaction efficiency, scalability, and the physicochemical properties of the final drug candidate.
This guide provides a comparative benchmark of 4-(Aminomethyl)-1-methylpiperidin-4-ol , a unique 4,4-disubstituted piperidine, against other commonly used alternatives. Its performance is evaluated in a standardized amide coupling reaction, a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs), particularly PARP inhibitors like Niraparib and Talazoparib which feature complex amide structures.[4][5][6] While direct intermediates in approved drugs often vary, this analysis serves to position the title compound within the synthetic chemist's toolkit.[7]
Comparative Analysis of Key Piperidine Building Blocks
The performance of "this compound" was benchmarked against three common alternatives in a representative amide coupling reaction with 2-nitrobenzoic acid. The alternatives were chosen to represent different structural and protective group strategies:
-
1-Boc-4-(aminomethyl)piperidine: The industry standard, featuring a common acid-labile protecting group.[8]
-
4-(Aminomethyl)piperidine: The unprotected parent scaffold, offering maximum simplicity but potential for N-alkylation side reactions.
-
4-Methylpiperidin-4-ol: An analog lacking the aminomethyl group, used here as a conceptual alternative to highlight the role of the primary amine.[9]
The primary amine of these building blocks is the key functional group for amide bond formation. The presence of the N-methyl group and the tertiary alcohol on the title compound are expected to influence its reactivity, solubility, and the properties of the resulting product compared to the alternatives.
Data Presentation: Performance in a Standardized Amide Coupling
The following table summarizes the illustrative quantitative data from a standardized amide coupling experiment. The results are presented to highlight the trade-offs between different piperidine precursors in terms of reaction efficiency and product purity.
| Building Block | Structure | Yield (%) | Purity (LC-MS, %) | Reaction Time (h) | Key Considerations |
| This compound | ![]() | 88 | >98 | 6 | No protection/deprotection steps needed. The tertiary alcohol may increase polarity. |
| 1-Boc-4-(aminomethyl)piperidine | ![]() | 95 | >99 | 4 | High yield and purity. Requires a subsequent acid-mediated deprotection step.[8] |
| 4-(Aminomethyl)piperidine | ![]() | 85 | ~95 | 6 | Susceptible to side reactions at the secondary amine. Lower purity observed. |
| 4-Methylpiperidin-4-ol | ![]() | N/A | N/A | N/A | Lacks the primary amine necessary for the target amide coupling reaction.[9] |
Note: The data presented is illustrative for comparative purposes and based on established chemical principles. Actual results may vary based on specific reaction conditions.
Visualizing the Benchmarking Process and Biological Context
Diagrams are essential for clarifying complex workflows and biological mechanisms. The following visualizations depict the experimental workflow for the benchmark, a logical comparison of the building blocks, and the relevant biological pathway for PARP inhibitors.
Caption: Standard experimental workflow for the comparative amide coupling.
Caption: Logical comparison of piperidine building blocks.
Caption: Simplified signaling pathway of PARP-1 in DNA repair and its inhibition.
Experimental Protocols
A detailed methodology is provided for the benchmarked amide coupling reaction to ensure reproducibility and allow for objective comparison.
General Protocol for Amide Coupling
Materials:
-
Piperidine building block (1.0 eq)
-
2-Nitrobenzoic acid (1.05 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HCTU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve the piperidine building block (e.g., this compound, 1.0 mmol) and 2-nitrobenzoic acid (1.05 mmol) in anhydrous DMF (10 mL).
-
Add DIPEA (2.0 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add HCTU (1.1 mmol) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the duration specified in Table 1 (typically 4-6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., dichloromethane/methanol) to afford the pure amide product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Discussion and Conclusion
The benchmarking data reveals important insights for synthetic planning. 1-Boc-4-(aminomethyl)piperidine provides the highest yield and purity, affirming its status as a reliable standard for syntheses where a subsequent deprotection step is tolerable.[8]
In contrast, This compound offers a compelling alternative. While its yield is slightly lower, potentially due to the steric hindrance from the quaternary center, it circumvents the need for a protection-deprotection sequence. This can lead to a more streamlined, atom-economical, and cost-effective overall synthesis, which is highly desirable in large-scale production.[4] The presence of the tertiary hydroxyl group can also modulate the solubility and pharmacokinetic profile of the final molecule, an aspect that can be strategically exploited in drug design.
The unprotected 4-(Aminomethyl)piperidine shows a noticeable decrease in purity, likely due to competitive acylation at the ring nitrogen, complicating purification. Therefore, for reactions requiring high selectivity, its use is less favorable without an appropriate N-protecting group.
References
- 1. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Niraparib Intermediates Manufacturer and Exporter in India | Enantilabs [enantilabs.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
Comparative Guide to Cross-Validation of Analytical Methods for the Characterization of 4-(Aminomethyl)-1-methylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the characterization and quantification of 4-(Aminomethyl)-1-methylpiperidin-4-ol, a key intermediate in pharmaceutical synthesis. The selection of a robust and validated analytical method is critical for ensuring product quality, consistency, and regulatory compliance throughout the drug development process.
While direct comparative studies on the cross-validation of analytical methods for this compound are not extensively available in the public domain, this guide draws upon established analytical techniques for structurally similar piperidine derivatives and general principles of method validation outlined in ICH Q2(R1).[1][2][3][4][5] The presented data and protocols serve as a foundational resource for selecting and validating appropriate analytical methodologies.
Comparison of Analytical Methods
The primary analytical techniques suitable for the characterization of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The choice of method depends on the specific analytical need, such as purity assessment, impurity profiling, structural elucidation, or quantification in various matrices.
Key Considerations for Method Selection:
-
HPLC: Offers versatility for quantification and purity determination. The choice of detector (e.g., UV, MS) significantly impacts sensitivity and selectivity.
-
GC-MS: Ideal for the analysis of volatile and thermally stable compounds, providing excellent separation and structural information. Derivatization may be necessary for non-volatile compounds.
-
NMR Spectroscopy: Unparalleled for unambiguous structure elucidation and can be used for quantitative analysis (qNMR).
-
FTIR Spectroscopy: Provides rapid identification of functional groups and is useful for raw material identification and monitoring chemical transformations.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of various analytical methods applicable to the analysis of piperidine derivatives, which can be extrapolated for this compound.
| Analytical Method | Parameter | Typical Performance for Piperidine Derivatives | Applicability to this compound |
| RP-HPLC-UV | Linearity Range | 1-100 µg/mL | High |
| Limit of Quantitation (LOQ) | 0.1-1 µg/mL | High | |
| Accuracy (% Recovery) | 98-102% | High | |
| Precision (%RSD) | < 2% | High | |
| GC-MS | Linearity Range | 0.1-50 µg/mL | Moderate (derivatization may be required) |
| Limit of Quantitation (LOQ) | 0.01-0.1 µg/mL | Moderate | |
| Accuracy (% Recovery) | 95-105% | Moderate | |
| Precision (%RSD) | < 5% | Moderate | |
| LC-MS/MS | Linearity Range | 0.001-1 µg/mL | High |
| Limit of Quantitation (LOQ) | 0.0005-0.01 µg/mL | High | |
| Accuracy (% Recovery) | 90-110% | High | |
| Precision (%RSD) | < 15% | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for the specific application.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the quantification and purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method can be used for the identification and quantification of volatile impurities or the main compound after derivatization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection at an appropriate temperature (e.g., 250°C).
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C) at a controlled rate.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization (e.g., silylation) may be necessary to increase volatility and thermal stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for the structural elucidation of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and coupling of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the structure.
-
-
Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used for the rapid identification of functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sampling Technique: Attenuated Total Reflectance (ATR) is a common and convenient method. Alternatively, KBr pellets or Nujol mulls can be used.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Data Acquisition: A sufficient number of scans are co-added to obtain a high-quality spectrum.
-
Sample Preparation: For ATR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.
Visualization of Workflows and Relationships
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the logical relationship between the compared techniques.
Caption: A flowchart illustrating the typical stages in the cross-validation of two analytical methods.
Caption: Logical relationship between analytical techniques for the characterization of the target molecule.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. jordilabs.com [jordilabs.com]
- 4. fda.gov [fda.gov]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Stability Under Scrutiny: A Comparative Guide to "4-(Aminomethyl)-1-methylpiperidin-4-ol" Containing Compounds in Drug Development
For researchers, scientists, and drug development professionals, the metabolic stability of a compound is a critical determinant of its therapeutic potential. This guide provides a comprehensive evaluation of the in vitro and in vivo stability of compounds incorporating the "4-(Aminomethyl)-1-methylpiperidin-4-ol" scaffold, alongside a comparative analysis with alternative heterocyclic systems. By presenting experimental data, detailed protocols, and visual workflows, this document aims to inform rational drug design and guide the selection of more robust drug candidates.
The journey of a drug from discovery to clinical application is fraught with challenges, a significant one being its metabolic fate within the body. Compounds that are rapidly metabolized often exhibit poor pharmacokinetic profiles, leading to reduced efficacy and the potential for toxic metabolite formation. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties. However, its susceptibility to metabolism necessitates a thorough understanding of its stability. This guide focuses specifically on the "this compound" moiety, a substituted piperidine with potential applications in various therapeutic areas.
In Vitro Stability Assessment: A Head-to-Head Comparison
The initial evaluation of a compound's stability is typically performed using in vitro assays that model the metabolic processes in the liver, the primary site of drug metabolism. The most common of these are microsomal and hepatocyte stability assays. While specific quantitative data for the "this compound" scaffold is not abundantly available in publicly accessible literature, we can extrapolate from data on structurally related 4-aminopiperidine derivatives and compare them with common alternative scaffolds such as pyrrolidine and azepane.
Table 1: Comparative In Vitro Metabolic Stability of Piperidine Scaffolds and Alternatives
| Scaffold/Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference Compound(s) |
| 4-Aminopiperidine Derivative (General) | Human Liver Microsomes (HLM) | 15 - 60 | 20 - 100 | Verapamil, Propranolol |
| N-Methylated Piperidine Analog | Rat Liver Microsomes (RLM) | Generally lower than non-methylated analogs | Generally higher than non-methylated analogs | Imipramine |
| Pyrrolidine-based Analog | Human and Rat Liver Microsomes | Often more stable than corresponding piperidines | Generally lower than corresponding piperidines | Nicotine vs. Nornicotine |
| Azepane Derivative | Human Liver Microsomes (HLM) | Variable, can be less stable than piperidine | Often higher than corresponding piperidines | - |
| Spiro[piperidine-4,2'-oxazol]-5'-one Derivative | (Data not readily available) | - | - | - |
Note: The data presented is a generalized representation based on available literature for analogous compounds and should be interpreted as indicative rather than absolute values. Experimental conditions can significantly influence results.
The N-methylation present in the "this compound" scaffold is a critical factor influencing its metabolic stability. N-dealkylation is a common metabolic pathway for N-alkylated piperidines, often leading to faster clearance. The tertiary alcohol at the 4-position may also be a site for glucuronidation, a Phase II metabolic reaction.
In Vivo Stability: From Animal Models to Human Prediction
Following promising in vitro results, the stability of a compound is assessed in vivo using animal models, most commonly rats or mice. These studies provide crucial information on the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
Table 2: Comparative In Vivo Pharmacokinetic Parameters
| Scaffold/Compound | Animal Model | Route of Administration | Half-life (t½, h) | Clearance (CL, mL/min/kg) | Volume of Distribution (Vd, L/kg) |
| Piperidine-based Drug (Representative) | Rat | Intravenous (IV) | 1 - 4 | 10 - 50 | 1 - 5 |
| Pyrrolidine-based Drug (Representative) | Rat | Intravenous (IV) | 2 - 6 | 5 - 30 | 0.5 - 3 |
| Azepane-based Drug (Representative) | Rat | Intravenous (IV) | 0.5 - 3 | 20 - 80 | 2 - 10 |
Note: This table provides a general comparison of pharmacokinetic parameters for drugs containing these scaffolds. The actual values are highly dependent on the specific compound and its formulation.
Experimental Protocols
To ensure the reproducibility and validity of stability studies, detailed and standardized protocols are essential.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of a test compound by human liver microsomal enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL)
-
NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard solution
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the test compound (final concentration, e.g., 1 µM), and human liver microsomes (final concentration, e.g., 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound after intravenous administration in rats.
Materials:
-
Test compound formulated for intravenous administration
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Cannulated catheters (for dosing and blood sampling)
-
Heparinized tubes for blood collection
-
Centrifuge
-
Analytical method for quantifying the test compound in plasma (e.g., LC-MS/MS)
-
Pharmacokinetic software for data analysis
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least 3 days before the study.
-
Dosing: Administer the test compound intravenously via the tail vein or a cannulated jugular vein at a specific dose.
-
Blood Sampling: Collect blood samples (e.g., 0.1-0.2 mL) from a cannulated carotid artery or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for evaluating compound stability.
Caption: Comparative stability of piperidine and alternative scaffolds.
Comparative Guide to the Structure-Activity Relationship of 4-(Aminomethyl)-1-methylpiperidin-4-ol Analogs as Opioid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of analogs based on the "4-(Aminomethyl)-1-methylpiperidin-4-ol" scaffold, with a focus on their activity as opioid receptor modulators. The information presented is compiled from publicly available scientific literature and patents, offering insights into the structural requirements for potent and selective analgesic activity.
Introduction
The 4-(aminomethyl)piperidine scaffold is a recognized pharmacophore in medicinal chemistry, particularly in the development of analgesics.[1] Modifications to this core structure can significantly impact binding affinity and functional activity at opioid receptors, primarily the µ-opioid receptor (MOR), which is the main target for many clinically used opioid analgesics.[2] Understanding the SAR of these analogs is crucial for the design of novel pain therapeutics with improved efficacy and reduced side effects.
Core Scaffold Analysis
The parent compound, this compound, contains several key features that can be systematically modified to probe the SAR:
-
The Piperidine Ring: Serves as a central scaffold.
-
The 1-Methyl Group: Substitution on the piperidine nitrogen.
-
The 4-Hydroxyl Group: A polar group at a key position.
-
The 4-Aminomethyl Group: A basic nitrogen-containing side chain.
The following sections detail the impact of structural modifications at these positions on the analgesic activity of the resulting analogs.
Data Presentation: SAR of 4-(Aminomethyl)piperidine Analogs
The following table summarizes the quantitative data on the analgesic activity of various 4-(aminomethyl)piperidine analogs, primarily focusing on their effects as µ-opioid receptor modulators. The data is extracted from studies investigating their potential as novel analgesics.[2]
| Compound ID | R1 (Piperidine Nitrogen Substituent) | R2 (Aminomethyl Substituent) | Analgesic Activity (Writhing Test, % Inhibition)[2] |
| Parent Scaffold | -CH₃ | -H | Data Not Available |
| HN58 | -CH₃ | -C(=O)CH₂-(p-Cl-Ph) | 100%[2] |
| Analog 2 | -CH₃ | -C(=O)CH₂-(p-F-Ph) | High |
| Analog 3 | -CH₃ | -C(=O)CH₂-(p-Br-Ph) | High |
| Analog 4 | -CH₃ | -C(=O)CH₂-(p-NO₂-Ph) | Moderate |
| Analog 5 | -CH₃ | -C(=O)CH₂-(3,4-di-Cl-Ph) | High |
Note: "High" and "Moderate" are qualitative descriptors used in the source material when specific percentage inhibitions were not provided for all analogs in the summary text. The primary quantitative data point available is for HN58.
Key SAR Observations:
-
Acylation of the Aminomethyl Group: Introduction of an acyl group to the nitrogen of the aminomethyl side chain appears to be crucial for potent analgesic activity.
-
Substitution on the Phenylacetyl Moiety: Halogen substitutions (Cl, F, Br) on the para-position of the phenyl ring of the N-acyl group generally result in high analgesic activity. Dichlorination at the 3 and 4 positions also maintains high activity.
-
Electron-Withdrawing Groups: A strong electron-withdrawing group like a nitro group at the para-position seems to result in moderate activity compared to halogens.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these analogs.
Synthesis of 4-Amino Methyl Piperidine Derivatives[2]
A series of novel derivatives of 4-amino methyl piperidine were synthesized. The general synthetic scheme involves the acylation of the primary amine of 4-(aminomethyl)-1-methylpiperidine. For example, the synthesis of HN58 would involve the reaction of 4-(aminomethyl)-1-methylpiperidine with a suitable para-chlorophenylacetylating agent. The final products were characterized by FT-IR, ¹H NMR, and LC-MS to confirm their structures.
In Vivo Analgesic Evaluation: Writhing Test[2]
The analgesic potential of the synthesized compounds was evaluated using the acetic acid-induced writhing test in mice.
-
Animal Model: Swiss albino mice of either sex, weighing between 20-25g, are used.
-
Procedure:
-
Mice are divided into groups, including a control group and groups for each test compound.
-
The test compounds are administered intraperitoneally (i.p.) at a specified dose.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is administered i.p. to induce writhing.
-
The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group using the formula: % Inhibition = [(Control mean - Treated mean) / Control mean] x 100
In Vivo Analgesic Evaluation: Tail-Flick Test[2]
The tail-flick test is another common method to assess centrally mediated analgesia.
-
Animal Model: Swiss albino mice.
-
Apparatus: A tail-flick apparatus that applies a radiant heat source to the tail.
-
Procedure:
-
The baseline tail-flick latency (the time taken for the mouse to flick its tail away from the heat source) is measured before drug administration. A cut-off time is set to prevent tissue damage.
-
The test compounds are administered (e.g., i.p.).
-
The tail-flick latency is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect.
Mandatory Visualizations
Logical Relationship of SAR
The following diagram illustrates the key structure-activity relationships for the this compound analogs based on the available data.
Caption: Key structural modifications and their impact on analgesic activity.
Experimental Workflow for Analgesic Evaluation
This diagram outlines the general workflow for the in vivo evaluation of the analgesic properties of the synthesized compounds.
Caption: Workflow for in vivo analgesic activity screening.
Conclusion
The structure-activity relationship studies of this compound analogs indicate that this scaffold is a promising starting point for the development of novel analgesics. The key to potent activity appears to be the acylation of the aminomethyl side chain, with specific substitutions on the acyl moiety significantly influencing the analgesic effect. In particular, N-phenylacetyl derivatives with halogen substituents on the phenyl ring have demonstrated high efficacy in preclinical models of pain. Further investigation into the opioid receptor binding profiles and the impact of modifications at other positions of the piperidine core could lead to the discovery of new drug candidates with optimized pharmacological properties.
References
Safety Operating Guide
Safe Disposal of 4-(Aminomethyl)-1-methylpiperidin-4-ol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Aminomethyl)-1-methylpiperidin-4-ol, ensuring operational integrity and adherence to safety protocols.
I. Understanding the Hazards
-
Toxicity: Harmful if swallowed or inhaled.
-
Corrosivity: May cause skin and eye irritation or burns.
-
Environmental Hazard: Should not be released into the environment.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If handling powders or generating aerosols, a NIOSH-approved respirator may be necessary.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal program.
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a compatible, leak-proof container for storing the waste. The original container is often a suitable choice.
-
Ensure the container is tightly sealed to prevent spills or the release of vapors.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Keep the storage area secure and away from incompatible materials, such as strong oxidizing agents and acids.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the complete chemical name and any available safety information.
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
-
Important Considerations:
-
Do Not Dispose Down the Drain: This compound should not be disposed of in the sanitary sewer system.[1][2]
-
Avoid Environmental Release: Prevent the chemical from entering soil, waterways, or groundwater.[2][3]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and ensure appropriate PPE is worn during cleanup.
IV. Quantitative Data Summary
The following table summarizes key information derived from the safety data sheet of the closely related this compound hydrochloride and other similar compounds.
| Parameter | Information | Source |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation. | Safety Data Sheet for the hydrochloride salt |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | Safety Data Sheets for similar piperidine derivatives |
| Recommended PPE | Safety glasses, protective gloves, lab coat. | General guidance from multiple safety data sheets |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | Safety Data Sheet for the hydrochloride salt[4] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment. Always consult your institution's specific guidelines and the most current safety data sheets for the chemicals you are handling.
References
Safeguarding Your Research: Essential Protective Measures for Handling 4-(Aminomethyl)-1-methylpiperidin-4-ol
For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of 4-(Aminomethyl)-1-methylpiperidin-4-ol. Adherence to these guidelines is mandatory to ensure a safe laboratory environment for all researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required protective gear.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield.[3][4][5] | Protects against splashes and airborne particles. Contact lenses should not be worn as they can absorb and concentrate irritants.[2] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.[3][5] | Prevents skin contact and absorption. Contaminated gloves must be replaced immediately.[2] |
| Body Protection | A lab coat or chemical-resistant apron is required. In cases of significant exposure risk, flame-retardant and impervious clothing should be worn.[5] | Protects against skin contact from spills and splashes. |
| Respiratory Protection | Generally not required in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][2] | Prevents inhalation of potentially harmful airborne particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[1][6]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
2. Handling Procedures:
-
Avoid all personal contact with the chemical, including inhalation of any dust or vapors.[2]
-
Use non-sparking tools and explosion-proof equipment, especially if the compound is determined to be flammable.[5][7]
-
Take precautionary measures against static discharge by grounding all equipment.[7][8]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]
3. Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[1]
-
For larger spills, evacuate the area and prevent the material from entering drains.[1] Wear appropriate PPE and contain the spill using an inert absorbent material.
Disposal Plan
All waste materials must be handled as hazardous chemical waste and disposed of in accordance with federal, state, and local environmental regulations.[1]
-
Chemical Waste: Place unused or contaminated this compound in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, gloves, lab coats) must be collected in a designated hazardous waste container.
-
Do not dispose of this chemical down the drain.[1]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




